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  • Product: N(5)-Hydroxy-L-ornithine
  • CAS: 35187-58-7

Core Science & Biosynthesis

Foundational

The Critical Role of N(5)-Hydroxy-L-ornithine in Siderophore Biosynthesis: Enzymology, Assembly, and Therapeutic Targeting

Executive Summary The acquisition of iron is a fundamental requirement for the survival and virulence of almost all microbial pathogens. To overcome the extreme iron scarcity within host environments, pathogens synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acquisition of iron is a fundamental requirement for the survival and virulence of almost all microbial pathogens. To overcome the extreme iron scarcity within host environments, pathogens synthesize and secrete siderophores—low-molecular-weight, high-affinity iron chelators. Among the diverse structural classes of siderophores, the hydroxamate family is the most clinically relevant. At the biochemical core of this family lies a single, non-proteinogenic amino acid: N(5)-hydroxy-L-ornithine . This technical guide explores the enzymology of its synthesis, its downstream assembly into mature siderophores, and the translational potential of targeting this pathway for novel antimicrobial drug development.

Nutritional Immunity and the Iron Paradigm

During infection, host organisms sequester free iron through high-affinity binding proteins (e.g., transferrin, lactoferrin) in a defense mechanism known as nutritional immunity 1[1]. To circumvent this, bacterial and fungal pathogens deploy siderophores. The largest class of these molecules relies on hydroxamate groups to form highly stable, hexadentate Fe(III) complexes 2[2]. The universal precursor required to build these bidentate hydroxamate functional groups is N(5)-hydroxy-L-ornithine.

The Biosynthetic Hub: N(5)-Hydroxy-L-ornithine

From a biosynthetic standpoint, the formation of N(5)-hydroxy-L-ornithine represents the first committed step in the production of diverse siderophores, including ferrichrome, fusarinine C, pyoverdine, and vicibactin 2[2]. The pathway operates through three core phases:

  • Hydroxylation: The primary amine of L-ornithine is N-hydroxylated.

  • Acylation/Formylation: The newly formed hydroxylamine nitrogen is modified to generate the mature hydroxamate moiety.

  • Assembly: Nonribosomal peptide synthetases (NRPS) iteratively condense these units into the final cyclic or linear scaffold.

G Orn L-Ornithine Enz1 L-Ornithine N5-Monooxygenase (e.g., SidA, PvdA) + NADPH, O2, FAD Orn->Enz1 N5 N(5)-Hydroxy-L-ornithine Enz1->N5 Enz2a N-Acyltransferase / Transformylase (e.g., SidL, SidF, PvdF) N5->Enz2a Acyl Acylated/Formylated N(5)-Hydroxy-L-ornithine Enz2a->Acyl Enz3 Nonribosomal Peptide Synthetase (e.g., SidC, SidD, VbsS) Acyl->Enz3 Sid Hydroxamate Siderophores (Ferrichrome, Pyoverdine, TAFC) Enz3->Sid

Caption: Siderophore biosynthesis pathway centered on N(5)-Hydroxy-L-ornithine.

Enzymology and Kinetics: Flavin-Dependent L-Ornithine N5-Monooxygenases

The generation of N(5)-hydroxy-L-ornithine is catalyzed by Class B flavin-dependent monooxygenases, such as SidA in Aspergillus fumigatus and PvdA in Pseudomonas aeruginosa3[3][4].

Mechanistically, these enzymes exhibit a unique kinetic profile. Unlike Class A monooxygenases, Class B enzymes do not require the substrate (L-ornithine) to be bound prior to the reduction of the FAD cofactor by NADPH 5[5]. However, to prevent the wasteful uncoupling of NADPH oxidation from substrate hydroxylation (which would generate toxic H₂O₂), the enzyme stabilizes a C4a-hydroperoxyflavin intermediate. NADP⁺ remains tightly bound in the active site to stabilize this intermediate until L-ornithine enters and triggers the oxygen transfer 5[5].

Table 1: Steady-State Kinetic Parameters of Key L-Ornithine N5-Monooxygenases
EnzymeSource OrganismTarget SiderophoreKm (L-Orn) (mM)kcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)
SidA Aspergillus fumigatusFerrichrome, TAFC~0.30 - 0.50~0.48~960 - 1,600
PvdA Pseudomonas aeruginosaPyoverdine~0.20 - 0.30~0.16~530 - 800
AMO Amycolatopsis albaAlbachelin~0.10 - 0.30~0.20 - 0.34~1,120 - 1,700

(Data aggregated from rapid-reaction and steady-state kinetics studies monitoring oxygen consumption and product formation 36[3][6].)

Downstream Assembly: Acylation and NRPS Integration

Once synthesized, N(5)-hydroxy-L-ornithine is highly reactive and must be immediately tailored by specific acyltransferases or transformylases to complete the hydroxamate bidentate ligand.

  • Acetylation: In A. fumigatus, the transacetylase SidL converts N(5)-hydroxy-L-ornithine to N(5)-acetyl-N(5)-hydroxy-L-ornithine, the direct precursor for intracellular ferrichrome siderophores 7[7].

  • Anhydromevalonylation: For extracellular iron scavenging via Fusarinine C (FsC), the transacylase SidF transfers an anhydromevalonyl group to the hydroxylamine nitrogen 7[7].

  • Formylation: In P. aeruginosa, the enzyme PvdF (a transformylase) catalyzes the formylation of N(5)-hydroxy-L-ornithine to yield N(5)-formyl-N(5)-hydroxy-L-ornithine, a critical component of the pyoverdine chromophore 8[8].

Following acylation, these tailored non-proteinogenic amino acids are activated as AMP anhydrides and iteratively condensed by massive multimodular Nonribosomal Peptide Synthetases (NRPS)—such as SidC for ferrichrome, SidD for FsC, and VbsS for vicibactin 9[9].

Experimental Methodology: In Vitro Validation of Ornithine Hydroxylase Activity

To screen for inhibitors or characterize the kinetics of ornithine hydroxylases (e.g., SidA), we employ a self-validating variation of the Csaky iodine oxidation assay 3[3][4]. This protocol is designed to specifically quantify N-hydroxylated products without interference from the primary amine of L-ornithine.

Step-by-Step Protocol: SidA Product Formation Assay

1. Reaction Setup: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2.0 µM purified recombinant SidA, and varying concentrations of L-ornithine (0–15 mM). Causality: The pH of 7.5 mimics physiological conditions and ensures optimal protonation states for the active site histidine and arginine residues that stabilize the FAD cofactor.

2. Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 25 °C for 10 minutes with continuous shaking. Causality: NADPH serves as the obligate electron donor. Shaking ensures continuous aeration, as molecular oxygen is the second co-substrate required for the oxidative half-reaction.

3. Quenching: Terminate the reaction by adding 0.2 N perchloric acid (e.g., 52.5 µL per 92 µL reaction). Causality: Rapid acidification instantaneously denatures the monooxygenase, halting the reaction at a precise time point while stabilizing the labile N-hydroxylated product against spontaneous degradation.

4. Neutralization and Oxidation (Csaky Reaction): Neutralize the mixture with 5% (w/v) sodium acetate. Add 1% (w/v) sulfanilic acid in 25% acetic acid, followed by 1.3% (w/v) potassium iodide in glacial acetic acid. Incubate at 25 °C for 7 minutes. Causality: N-hydroxyornithine cannot be detected directly by standard amine assays. Iodine selectively oxidizes the hydroxylamine group to nitrite. Sulfanilic acid then reacts with the newly formed nitrite to generate a diazonium salt.

5. Color Development and Detection: Remove excess iodine by adding 0.1 N sodium thiosulfate. Add 0.6% (w/v) α-naphthylamine in 30% acetic acid. Incubate for 15 minutes, then measure absorbance at 562 nm. Causality: The diazonium salt couples with α-naphthylamine to form a highly stable azo dye. This provides a robust signal-to-noise ratio suitable for high-throughput screening.

6. Internal Validation (Uncoupling Control): Run a parallel xylenol orange assay to measure H₂O₂ production. Causality: If a drug candidate appears to inhibit product formation, it is critical to verify that it is not simply acting as an uncoupler that forces the enzyme to prematurely release the C4a-hydroperoxyflavin intermediate as H₂O₂.

Therapeutic Implications: Targeting Siderophore Biosynthesis

Because the mammalian host does not synthesize N(5)-hydroxy-L-ornithine, the enzymes responsible for its production represent highly selective antimicrobial targets. Deletion of the sidA gene in A. fumigatus results in a strain that is completely avirulent in murine models of invasive aspergillosis 1[1].

Recent high-throughput screens utilizing the aforementioned product formation assays have identified compounds like Celastrol —a natural quinone methide—as a noncompetitive inhibitor of SidA (MIC = 2 µM) 1[1]. By blocking the synthesis of N(5)-hydroxy-L-ornithine, celastrol effectively starves the pathogen of iron. Crucially, the addition of purified exogenous ferric-siderophores rescues the growth of the pathogen, validating that the mechanism of action is distinctly tied to the inhibition of this biosynthetic hub 1[1].

References

  • Inhibition of the Flavin-Dependent Monooxygenase Siderophore A (SidA) Blocks Siderophore Biosynthesis and Aspergillus fumigatus Growth. ACS Chemical Biology. 1

  • Aspergillus fumigatus SidA Is a Highly Specific Ornithine Hydroxylase with Bound Flavin Cofactor. Biochemistry. 3

  • Fungal siderophore metabolism with a focus on Aspergillus fumigatus. RSC Publishing. 2

  • Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis. Semantic Scholar. 6

  • Kinetic mechanism of ornithine hydroxylase (PvdA) from Pseudomonas aeruginosa. KU ScholarWorks. 5

  • Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. PMC. 9

  • SidF, a dual substrate N5-acetyl-N5-hydroxy-L-ornithine transacetylase involved in Aspergillus fumigatus siderophore biosynthesis. PMC. 7

  • Involvement of a transformylase enzyme in siderophore synthesis in Pseudomonas aeruginosa. SciSpace. 8

Sources

Exploratory

enzymatic synthesis of N(5)-Hydroxy-L-ornithine by L-ornithine N5-monooxygenase

An In-Depth Technical Guide to the Enzymatic Synthesis of N(5)-Hydroxy-L-ornithine by L-ornithine N5-monooxygenase Executive Summary N(5)-Hydroxy-L-ornithine (L-NHO) is a critical non-proteinogenic amino acid that serves...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of N(5)-Hydroxy-L-ornithine by L-ornithine N5-monooxygenase

Executive Summary

N(5)-Hydroxy-L-ornithine (L-NHO) is a critical non-proteinogenic amino acid that serves as a key precursor in the biosynthesis of hydroxamate-containing siderophores, which are essential for iron acquisition in many microorganisms. Its production is a pivotal first step in pathways leading to potent virulence factors in pathogenic bacteria and fungi, as well as valuable pharmaceutical agents like deferoxamine. The enzymatic synthesis of L-NHO, catalyzed by L-ornithine N5-monooxygenase, offers a highly specific and efficient alternative to traditional chemical methods, which often suffer from low yields and the need for complex protecting group strategies. This guide provides a comprehensive, field-proven framework for the recombinant expression, purification, and application of L-ornithine N5-monooxygenase for the preparative-scale synthesis of L-NHO, tailored for researchers in drug development and biocatalysis.

Part 1: The Biocatalyst: L-Ornithine N5-Monooxygenase

Mechanistic Overview

L-ornithine N5-monooxygenase (EC 1.14.13.35) is a flavin-dependent enzyme that catalyzes the NADPH- and O2-dependent hydroxylation of the terminal δ-amino group of L-ornithine. These enzymes belong to the flavin-monooxygenase (FMO) superfamily, characterized by their use of a C4a-(hydro)peroxyflavin intermediate to oxygenate a substrate. The catalytic cycle is a well-orchestrated process initiated by the reduction of the enzyme-bound flavin adenine dinucleotide (FAD) cofactor by NADPH. This reduced flavin then reacts with molecular oxygen to form the key C4a-hydroperoxyflavin intermediate. The terminal nitrogen of the L-ornithine substrate executes a nucleophilic attack on the distal oxygen of this intermediate, leading to the formation of hydroxylated product and a C4a-hydroxyflavin species, which subsequently eliminates water to regenerate the oxidized FAD, completing the cycle.

Catalytic_Cycle cluster_0 NADPH Reduction cluster_1 Oxygenation cluster_2 Substrate Hydroxylation E_FAD_ox E-FAD(ox) E_FAD_red E-FAD(red) E_FAD_ox->E_FAD_red NADPH -> NADP+ E_FAD_OOH E-FAD-OOH E_FAD_red->E_FAD_OOH O2 E_FAD_OH E-FAD-OH E_FAD_OOH->E_FAD_OH L-Ornithine -> N(5)-Hydroxy-L-ornithine E_FAD_OH->E_FAD_ox -H2O

Figure 1: Catalytic cycle of L-ornithine N5-monooxygenase.

Key Enzyme Exemplars and Their Properties

Several L-ornithine N5-monooxygenases have been characterized from various microorganisms, each with distinct properties. The choice of enzyme can significantly impact reaction efficiency and scalability. Below is a comparison of well-studied exemplars.

Enzyme (Source Organism)GenePDB IDOptimal pHOptimal Temp. (°C)kcat (s⁻¹)Km (L-Ornithine, µM)Reference
SidA (Aspergillus fumigatus)sidA2WJ47.5 - 8.025 - 30~1.5~200
PvdA (Pseudomonas aeruginosa)pvdA1R9U7.530~1.2~150
KAI2 (Escherichia coli)N/A3O027.828~1.8~250

Data compiled from cited literature and represent approximate values, which can vary based on assay conditions.

The trustworthiness of any biocatalytic process relies on a robust and reproducible source of the enzyme. Recombinant expression in Escherichia coli remains the most reliable and scalable method.

Part 2: Recombinant Expression and Purification Workflow

This section outlines a validated protocol for obtaining high-purity, active L-ornithine N5-monooxygenase. The workflow is designed to be self-validating, with clear checkpoints for assessing purity and activity.

Purification_Workflow cluster_workflow Enzyme Production & Purification Workflow Gene_Synthesis 1. Gene Synthesis (Codon Optimized for E. coli) Cloning 2. Cloning (pET Vector with N-His6 Tag) Gene_Synthesis->Cloning Transformation 3. Transformation (E. coli BL21(DE3)) Cloning->Transformation Expression 4. Protein Expression (IPTG Induction at 18°C) Transformation->Expression Lysis 5. Cell Lysis (Sonication) Expression->Lysis IMAC 6. Affinity Chromatography (IMAC - Ni-NTA) Lysis->IMAC SEC 7. Size Exclusion Chromatography (SEC - Polishing Step) IMAC->SEC QC 8. Quality Control (SDS-PAGE & Activity Assay) SEC->QC Coupled_Reaction cluster_main Primary Synthesis Reaction cluster_regen NADPH Regeneration System L_Orn L-Ornithine L_NHO N(5)-Hydroxy-L-ornithine L_Orn->L_NHO L-Ornithine N5-Monooxygenase NADPH NADPH + H+ NADP NADP+ NADPH->NADP NADP_regen NADP+ NADP->NADP_regen Recycled G6P Glucose-6-Phosphate PG 6-Phospho-glucono-δ-lactone G6P->PG G6PDH NADPH_regen NADPH + H+ NADP_regen->NADPH_regen NADPH_regen->NADPH Regenerated

Foundational

A Technical Guide to the Function of N(5)-Hydroxy-L-ornithine in Microbial Iron Uptake

Abstract Iron is an essential nutrient for nearly all microbial life, yet its acquisition is a significant challenge due to the low solubility of ferric iron (Fe³⁺) in aerobic environments. To overcome this, microorganis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iron is an essential nutrient for nearly all microbial life, yet its acquisition is a significant challenge due to the low solubility of ferric iron (Fe³⁺) in aerobic environments. To overcome this, microorganisms synthesize and secrete high-affinity iron chelators known as siderophores. A pivotal and often rate-limiting step in the biosynthesis of the major class of hydroxamate-containing siderophores is the formation of N(5)-hydroxy-L-ornithine. This guide provides an in-depth technical examination of the enzymatic synthesis of N(5)-hydroxy-L-ornithine, its role as a critical precursor in the assembly of diverse siderophores, the mechanisms of siderophore-mediated iron transport, and the experimental methodologies used to investigate these pathways. Furthermore, we will explore the therapeutic potential of targeting this pathway for the development of novel antimicrobial agents.

Introduction: The Central Problem of Iron Scarcity

Iron's ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an indispensable cofactor for a multitude of critical cellular enzymes involved in respiration, DNA synthesis, and metabolic regulation.[1] However, at physiological pH, iron predominantly exists as insoluble ferric oxyhydroxide complexes, rendering it biologically unavailable.[2] Pathogenic microbes face an even greater challenge within a host, where iron is actively sequestered by high-affinity proteins like transferrin and lactoferrin as a primary defense mechanism.[1]

To surmount this barrier, microbes have evolved sophisticated iron acquisition systems, the most common of which is the siderophore-mediated pathway.[3][4] Microorganisms produce these small organic molecules, which possess an exceptionally high affinity for Fe³⁺, secrete them into the extracellular environment to scavenge iron, and then re-internalize the iron-siderophore complex through specific membrane transporters.[5] The hydroxamate class of siderophores, found widely in both fungi and bacteria, is a major family of these iron chelators, and their biosynthesis universally begins with a critical precursor: N(5)-hydroxy-L-ornithine.[6]

The Gateway Reaction: Biosynthesis of N(5)-Hydroxy-L-ornithine

The first committed step in the biosynthesis of all hydroxamate-type siderophores is the N-hydroxylation of the terminal amino group (δ-amino group) of L-ornithine.[7] This reaction is catalyzed by a highly specific class of enzymes known as L-ornithine N5-monooxygenases (also referred to as L-ornithine N5-hydroxylases).[8][9]

The Key Enzyme: L-Ornithine N5-Monooxygenase

L-ornithine N5-monooxygenase (EC 1.14.13.196) is a flavin-dependent monooxygenase.[8][9] In pathogenic fungi like Aspergillus fumigatus, this enzyme is designated SidA, while in bacteria such as Pseudomonas aeruginosa, it is known as PvdA.[8][9] These enzymes are critical for virulence, as their deletion renders the pathogens unable to produce siderophores and cause disease.[7][10]

The overall reaction is as follows: L-ornithine + NADPH + H⁺ + O₂ → N(5)-hydroxy-L-ornithine + NADP⁺ + H₂O[8]

Causality in Mechanism: The enzyme utilizes FAD as a prosthetic group and NADPH as a reducing agent.[8] The catalytic cycle involves the reduction of FAD by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-hydroperoxyflavin intermediate.[8] This powerful oxidizing intermediate is stabilized within the enzyme's active site and is responsible for the direct hydroxylation of the nucleophilic terminal amine of L-ornithine.[8] The high specificity of enzymes like A. fumigatus SidA for L-ornithine over other diamino acids like L-lysine is dictated by specific residues within the active site that precisely position the substrate for catalysis.[8][11]

Property Aspergillus fumigatus (SidA) Pseudomonas aeruginosa (PvdA)
Gene Name sidApvdA
Cofactors FAD, NADPH (preferred over NADH)FAD, NADPH (specific)
Substrate Specificity Highly specific for L-ornithineSpecific for L-ornithine
Kinetic Parameters kcat: 29 min⁻¹ (with L-ornithine)Vmax: 1.34 µmol min⁻¹ mg⁻¹
Virulence Factor Yes, essential for virulenceYes, essential for virulence
Regulation Production induced under iron-limited conditionsProduction induced under iron-limited conditions
Table 1. Comparative properties of L-Ornithine N5-Monooxygenases from key fungal and bacterial pathogens.[8][9][12]
Genetic Regulation

The expression of L-ornithine N5-monooxygenase is tightly regulated by iron availability. In many microbes, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein in bacteria or its functional analogs (e.g., GATA-type transcription factors) in fungi.[1][13] Under iron-replete conditions, these repressors bind to specific DNA sequences in the promoter regions of siderophore biosynthesis genes, including the gene for L-ornithine N5-monooxygenase, thereby blocking transcription.[13] When iron levels are low, the repressor dissociates from the DNA, allowing for the expression of the enzymes required for siderophore production.[14]

Biosynthesis_of_N5_Hydroxy_L_ornithine cluster_reaction Catalytic Reaction cluster_cofactors Cofactors & Cosubstrates L-Ornithine L-Ornithine Enzyme L-Ornithine N5-Monooxygenase (e.g., SidA, PvdA) L-Ornithine->Enzyme Substrate N5-Hydroxy-L-ornithine N5-Hydroxy-L-ornithine Enzyme->N5-Hydroxy-L-ornithine Product NADP NADP+ Enzyme->NADP H2O H2O Enzyme->H2O NADPH NADPH + H+ NADPH->Enzyme O2 O2 O2->Enzyme FAD FAD FAD->Enzyme Prosthetic Group

Figure 1. The enzymatic conversion of L-ornithine to N(5)-hydroxy-L-ornithine.

N(5)-Hydroxy-L-ornithine: A Linchpin in Siderophore Assembly

N(5)-hydroxy-L-ornithine is the foundational building block for a vast array of hydroxamate siderophores. Following its synthesis, it is directed into different biosynthetic pathways where it is further modified and assembled, typically by non-ribosomal peptide synthetases (NRPSs).[3][15]

Acylation: The Branching Point

The next critical step is the acylation of the newly formed N(5)-hydroxyl group. The specific acyl group attached determines the class of siderophore that will be produced.[15][16]

  • Acetyl-CoA: In the biosynthesis of ferrichrome-type siderophores, an acetyl group from acetyl-CoA is transferred to N(5)-hydroxy-L-ornithine, forming N(5)-acetyl-N(5)-hydroxyornithine.[15][16] This reaction is catalyzed by specific transacetylases (e.g., SidL in A. fumigatus).[16]

  • Anhydromevalonyl-CoA: For fusarinine and coprogen-type siderophores, the acyl donor is anhydromevalonyl-CoA, resulting in the formation of N(5)-anhydromevalonyl-N(5)-hydroxyornithine.[15][16]

Assembly by Non-Ribosomal Peptide Synthetases (NRPSs)

These acylated monomers are then assembled by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs).[17][18] These enzymes function as molecular assembly lines, sequentially condensing the precursor units to form the final siderophore structure.

  • Ferrichromes: NRPSs like SidC in A. fumigatus assemble three molecules of N(5)-acetyl-N(5)-hydroxyornithine with other amino acids (e.g., glycine, serine) to form cyclic hexapeptides like ferricrocin.[12][17]

  • Fusarinines and Coprogens: Other NRPSs iteratively condense N(5)-anhydromevalonyl-N(5)-hydroxyornithine units to form linear or cyclic structures like fusarinine C or coprogen.[15][18]

Siderophore Class Acyl Group Donor Intermediate Example Siderophore Producing Organism
Ferrichromes Acetyl-CoAN(5)-acetyl-N(5)-hydroxyornithineFerricrocin, Ferrichrome AAspergillus fumigatus, Ustilago maydis
Fusarinines Anhydromevalonyl-CoAN(5)-anhydromevalonyl-N(5)-hydroxyornithineFusarinine C, Triacetylfusarinine C (TAFC)Aspergillus fumigatus, Penicillium roqueforti
Coprogens Anhydromevalonyl-CoAN(5)-anhydromevalonyl-N(5)-hydroxyornithineCoprogenPenicillium roqueforti, Neurospora crassa
Table 2. Major classes of hydroxamate siderophores derived from N(5)-hydroxy-L-ornithine.[6][15][16][17]

Mechanism of Siderophore-Mediated Iron Uptake

The process does not end with siderophore synthesis. A dedicated transport system is required to bring the iron-laden siderophore back into the cell.

  • Secretion and Chelation: The apo-siderophore (iron-free) is secreted from the cell. Its high affinity for Fe³⁺ allows it to effectively capture iron from the environment or from host iron-binding proteins.[3]

  • Receptor Binding: The ferric-siderophore complex is recognized by specific outer membrane receptor proteins in Gram-negative bacteria or is bound by cell wall components in Gram-positive bacteria and fungi.[19][20] These receptors are highly specific to the structure of the ferric-siderophore.

  • Translocation: In Gram-negative bacteria, transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[2][19] The complex then enters the periplasm, where it is bound by a periplasmic binding protein.[1] This protein shuttles the complex to an ABC (ATP-binding cassette) transporter in the inner membrane, which pumps it into the cytoplasm at the expense of ATP hydrolysis.

  • Iron Release: Once inside the cytoplasm, the iron must be released from the siderophore. This is typically accomplished through two main strategies: enzymatic degradation of the siderophore scaffold or reduction of Fe³⁺ to Fe²⁺.[4] The less tightly bound Fe²⁺ readily dissociates from the siderophore and can be incorporated into cellular metabolism.

Iron_Uptake_Mechanism Siderophore-Mediated Iron Uptake in Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (insoluble) FerricSiderophore Ferric-Siderophore Complex Fe3->FerricSiderophore Siderophore Apo-Siderophore Siderophore->FerricSiderophore Chelation Receptor Outer Membrane Receptor FerricSiderophore->Receptor Binding OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Fe2 Fe²⁺ (usable) Metabolic\nPathways Metabolic Pathways Fe2->Metabolic\nPathways SiderophoreDeg Degraded Siderophore PBP Periplasmic Binding Protein Receptor->PBP Translocation TonB TonB Complex TonB->Receptor Energy ABC ABC Transporter PBP->ABC Shuttle ABC->Fe2 Import & Release ABC->SiderophoreDeg

Figure 2. Generalized workflow for ferric-siderophore uptake in Gram-negative bacteria.

Experimental Methodologies

Studying the function of N(5)-hydroxy-L-ornithine requires a multi-faceted experimental approach. Here we outline core, field-proven protocols.

Protocol: Siderophore Production Detection (Chrome Azurol S Assay)

This is a universal colorimetric assay used to detect and quantify siderophore production.[21][22]

Principle: The assay is based on competition for iron. The Chrome Azurol S (CAS) dye forms a stable, blue-colored complex with Fe³⁺. When a siderophore is added, it sequesters the iron from the CAS complex due to its higher affinity.[21] This releases the free dye, causing a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[21][23]

Step-by-Step Methodology (Liquid Assay):

  • Prepare CAS Assay Solution: Mix CAS, hexadecyltrimethylammonium bromide (HDTMA), and an FeCl₃ solution in a buffered solution (e.g., PIPES). The final solution should be deep blue.[21]

  • Culture Preparation: Grow the microbial strain of interest in an iron-limited defined medium to induce siderophore production. A parallel culture in iron-replete medium serves as a negative control.

  • Harvest Supernatant: Centrifuge the culture to pellet the cells. The cell-free supernatant contains the secreted siderophores.

  • Assay Execution: In a 96-well plate, mix the culture supernatant with the CAS assay solution.[23] Uninoculated medium should be used as a reference.

  • Incubation & Measurement: Incubate at room temperature for a defined period (e.g., 1-3 hours).[23] Measure the absorbance at 630 nm.

  • Quantification: Siderophore production is calculated as a percentage of the decrease in absorbance relative to the reference.[23]

    • Siderophore Units (%) = [(Ar - As) / Ar] * 100

      • Ar = Absorbance of reference (medium + CAS solution)

      • As = Absorbance of sample (supernatant + CAS solution)

Self-Validation & Controls:

  • Positive Control: Use a known siderophore like deferoxamine (DFOM).[21]

  • Negative Control: Use supernatant from a culture grown in high-iron medium or from a siderophore-biosynthesis mutant (e.g., a ΔsidA strain).[21]

  • Trustworthiness: Ensure all glassware is acid-washed to remove trace iron contamination, which can interfere with the assay.[24]

Protocol: Radioactive Iron Uptake Assay

This protocol directly measures the transport of iron into microbial cells mediated by siderophores, using the radioisotope ⁵⁵Fe.[25][26]

Principle: Cells are incubated with a ferric-siderophore complex prepared with ⁵⁵Fe. The amount of radioactivity incorporated into the cells over time is a direct measure of iron uptake.[27]

Step-by-Step Methodology:

  • Cell Preparation: Grow cells under iron-limiting conditions to express the siderophore uptake machinery. Harvest cells during the exponential growth phase, wash, and resuspend them in an appropriate buffer.

  • Prepare ⁵⁵Fe-Siderophore Complex: Mix purified siderophore (or cell-free supernatant containing siderophores) with ⁵⁵FeCl₃.[25][26] Allow sufficient time for the siderophore to chelate the iron.

  • Initiate Uptake: Add the ⁵⁵Fe-siderophore complex to the cell suspension to start the assay.

  • Time Points: At various time intervals, remove aliquots of the cell suspension.

  • Filtration and Washing: Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to trap the cells.[26] Quickly wash the filter with a buffer to remove any non-specifically bound extracellular radioactivity.

  • Scintillation Counting: Place the filter in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against time to determine the rate of iron uptake.

Self-Validation & Controls:

  • Negative Control: Perform the assay at 4°C or in the presence of a metabolic inhibitor (e.g., sodium azide) to demonstrate that uptake is an active, energy-dependent process.[28]

  • Competition Assay: To test specificity, add a large excess of unlabeled (cold) ferric-siderophore along with the ⁵⁵Fe-labeled complex. A specific uptake system will show a significant reduction in radioactivity uptake.[25]

Experimental_Workflow cluster_cas CAS Assay for Siderophore Production cluster_uptake ⁵⁵Fe Uptake Assay for Iron Transport A1 Grow cells in low-iron medium A2 Harvest cell-free supernatant A1->A2 A3 Mix supernatant with CAS reagent A2->A3 A4 Measure A630 (color change) A3->A4 B1 Prepare cells from low-iron culture B3 Incubate cells with ⁵⁵Fe-siderophore B1->B3 B2 Prepare ⁵⁵Fe-siderophore complex B2->B3 B4 Filter, wash, and count radioactivity B3->B4

Figure 3. High-level workflows for key experiments in siderophore research.

Clinical and Therapeutic Relevance

The absolute requirement of the siderophore biosynthetic pathway for the virulence of many major pathogens makes it an attractive target for novel antimicrobial drug development.[3][5][7]

L-Ornithine N5-Monooxygenase as a Drug Target

Since L-ornithine N5-monooxygenase (e.g., SidA, PvdA) catalyzes the first committed and essential step, its inhibition is a prime strategy.[7][29] The absence of this pathway in mammals provides a clear therapeutic window, minimizing the potential for host toxicity.[7]

Strategies for Inhibition:

  • Substrate Analogs: Designing molecules that mimic L-ornithine but cannot be hydroxylated or that bind irreversibly to the active site can act as competitive inhibitors.[30][31] Computational studies are being used to screen existing drug libraries for molecules that could be repurposed as PvdA inhibitors.[30][31]

  • Rational Drug Design: Knowledge of the crystal structure of enzymes like SidA allows for the rational design of small molecules that can specifically bind to and block the active site.[32][33]

Targeting siderophore biosynthesis represents a promising "anti-virulence" approach. Instead of directly killing the pathogen, this strategy aims to disarm it by preventing it from acquiring the iron necessary to survive and proliferate within the host, making it more susceptible to clearance by the immune system.[5][34]

Conclusion

N(5)-hydroxy-L-ornithine is far more than a simple metabolic intermediate; it is the gatekeeper for the production of hydroxamate siderophores, a critical component of microbial survival and pathogenesis. Its biosynthesis via L-ornithine N5-monooxygenase is a tightly regulated, highly specific enzymatic reaction that serves as the branching point for the synthesis of a diverse arsenal of iron-chelating molecules. Understanding the biochemistry of its formation, its subsequent incorporation into complex siderophores, and the mechanisms of iron transport provides a deep insight into microbial physiology. This knowledge, coupled with robust experimental methodologies, not only advances our fundamental understanding but also paves the way for innovative therapeutic strategies to combat infectious diseases by targeting this essential pathway.

References

  • L-ornithine N5 monooxygenase - Wikipedia. en.wikipedia.org. [Link]

  • Winkelmann, G., et al. (2010). Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis. PubMed. [Link]

  • Targeting Siderophore Biosynthesis to Thwart Microbial Growth. ResearchGate. [Link]

  • Siderophore Detection assay. Protocols.io. [Link]

  • Mechanisms of iron acquisition from siderophores by microorganisms and plants. ResearchGate. [Link]

  • Trikha, J., et al. (2001). Heterologous Expression, Purification, and Characterization of an l-Ornithine N5-Hydroxylase Involved in Pyoverdine Siderophore Biosynthesis in Pseudomonas aeruginosa. ASM Journals. [Link]

  • Characterization of L-ornithine-N5-oxygenase in A. fumigatus. SFU Summit. [Link]

  • Guerra, F. C. P., et al. (2025). Targeting Siderophore Biosynthesis to Thwart Microbial Growth. PMC. [Link]

  • 2.10. Chrome Azurol S (CAS) Assay. Bio-protocol. [Link]

  • Khan, A., et al. (2021). Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. MDPI. [Link]

  • Siderophores: A treatment target? Alliance SciComm & Consulting, LLC. [Link]

  • Schrettl, M., et al. (2004). Siderophore Biosynthesis But Not Reductive Iron Assimilation Is Essential for Aspergillus fumigatus Virulence. PMC. [Link]

  • Mechanisms of Iron Acquisition during Bacterial Pathogenesis. Kansas State University. [Link]

  • Gil-Sánchez, M. J., et al. (2025). Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti. PMC. [Link]

  • Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense. Grantome. [Link]

  • Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Springer Link. [Link]

  • Luckey, M., et al. (1975). Mechanisms of siderophore iron transport in enteric bacteria. PMC. [Link]

  • Siderophore Detection assay v1. ResearchGate. [Link]

  • Guerra, F. C. P., et al. (2025). Targeting Siderophore Biosynthesis to Thwart Microbial Growth. PubMed. [Link]

  • Nakazawa, T., et al. (2020). Fungal siderophore biosynthesis catalysed by an iterative nonribosomal peptide synthetase. Nature Communications. [Link]

  • Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. ResearchGate. [Link]

  • Gsaller, F., & Haas, H. (2023). Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications. Essays in Biochemistry. [Link]

  • Hissen, A. H. T., et al. (2004). The Aspergillus fumigatus Siderophore Biosynthetic Gene sidA, Encoding l-Ornithine N5-Oxygenase, Is Required for Virulence. Infection and Immunity. [Link]

  • Rosy, J. C., et al. (2022). l-Ornithine-N5-monooxygenase (PvdA) Substrate Analogue Inhibitors for Pseudomonas aeruginosa Infections Treatment: Drug Repurposing Computational Studies. MDPI. [Link]

  • Enzymology of Siderophore Biosynthesis in Fungi. ResearchGate. [Link]

  • Mercier, A., & Labbé, S. (2009). Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis. Applied and Environmental Microbiology. [Link]

  • Hider, R. C., & Kong, X. (2009). Microbial Iron Acquisition: Marine and Terrestrial Siderophores. Chemical Reviews. [Link]

  • Ong, D. E., & Emery, T. F. (1972). Ferrichrome Biosynthesis: Enzyme Catalyzed Formation of the Hydroxamic Acid Group. PubMed. [Link]

  • The Aspergillus fumigatus Siderophore Biosynthetic Gene sidA, Encoding L-Ornithine N5-Oxygenase, Is Required for Virulence. ResearchGate. [Link]

  • Rosy, J. C., et al. (2022). l-Ornithine-N5-monooxygenase (PvdA) Substrate Analogue Inhibitors for Pseudomonas aeruginosa Infections Treatment: Drug Repurposing Computational Studies. PubMed. [Link]

  • sidA - L-ornithine N(5)-monooxygenase - Aspergillus fumigatus. UniProt. [Link]

  • Unke, F., et al. (2012). A method for the use of the radiotracer 55Fe for microautoradiography and CARD-FISH of natural bacterial communities. FEMS Microbiology Ecology. [Link]

  • Jordan, M., et al. (2024). Specificity and mechanism of TonB-dependent ferric catecholate uptake by Fiu. Frontiers. [Link]

  • Hoegy, F., & Schalk, I. J. (2016). Iron Uptake Analysis in a Set of Clinical Isolates of Pseudomonas putida. Frontiers. [Link]

  • Robinson, R., et al. (2015). Structure of Aspergillus fumigatus ornithine hydroxylase (SidA) mutant N323A bound to NADP and ornithine. RCSB PDB. [Link]

  • Cox, C. D. (1980). Iron uptake with ferripyochelin and ferric citrate by Pseudomonas aeruginosa. PMC. [Link]

  • N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. ResearchGate. [Link]

  • Stark, M., et al. (2012). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. PMC. [Link]

  • Wang, J., et al. (1989). Analysis of Ferrichrome Biosynthesis in the Phytopathogenic Fungus Ustilago Maydis: Cloning of an ornithine-N5-oxygenase Gene. PubMed. [Link]

  • Miethke, M., et al. (2014). Direct Evidence of Iron Uptake by the Gram-Positive Siderophore-Shuttle Mechanism without Iron Reduction. ACS Chemical Biology. [Link]

  • Biosynthesis of Piperazic Acid via N5-Hydroxy-Ornithine in Kutzneria spp. 744. ResearchGate. [Link]

Sources

Exploratory

Chemical and Biocatalytic Synthesis of N(5)-Hydroxy-L-ornithine: A Technical Whitepaper

Executive Summary N(5)-Hydroxy-L-ornithine is a critical non-proteinogenic amino acid that serves as the fundamental building block for a vast array of microbial siderophores (e.g., ferrichrome, amphibactins) and "Trojan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N(5)-Hydroxy-L-ornithine is a critical non-proteinogenic amino acid that serves as the fundamental building block for a vast array of microbial siderophores (e.g., ferrichrome, amphibactins) and "Trojan-horse" antibiotics like albomycin[1]. Because direct chemical oxidation of the unactivated δ -amino group of L-ornithine is notoriously difficult and prone to over-oxidation[2], researchers must rely on highly controlled multi-step chemical syntheses or precision biocatalysis. This whitepaper details the two most authoritative workflows for generating N(5)-Hydroxy-L-ornithine: the de novo chemical construction via L-glutamic acid and the enzymatic hydroxylation via the SidA monooxygenase.

Retrosynthetic Strategy & Pathway Logic

The primary challenge in synthesizing N(5)-Hydroxy-L-ornithine lies in regioselectivity and oxidation state control. Direct oxidation of L-ornithine often yields complex mixtures of nitroso or nitro compounds[2]. To circumvent this, the optimal chemical route (Workflow 1) builds the hydroxylamine moiety from a pre-oxidized precursor—specifically, by reducing the γ -carboxyl group of a protected L-glutamic acid to an alcohol, followed by a Mitsunobu coupling[1].

Alternatively, the biocatalytic route (Workflow 2) leverages the evolutionary precision of flavin-dependent monooxygenases (such as SidA from Aspergillus fumigatus), which can directly and regioselectively hydroxylate the δ -amine of L-ornithine under mild aqueous conditions[3].

Retrosynthesis A L-Glutamic Acid Derivative B Alcohol Intermediate A->B Reduction C Protected Hydroxylamine B->C Mitsunobu D N(5)-Hydroxy- L-ornithine C->D Deprotection

Fig 1. Retrosynthetic chemical workflow from L-Glutamic acid to N(5)-Hydroxy-L-ornithine.

Workflow 1: Total Chemical Synthesis (The Glutamic Acid Route)

This protocol is adapted from the highly scalable methodology established by Dolence et al., capable of producing 10–20 g quantities of the protected intermediate with an overall yield of ~23%[1].

Step-by-Step Methodology

Step 1: Activation and Reduction to Alcohol

  • Dissolve N-Cbz-L-glutamic acid 1-tert-butyl ester in anhydrous THF and cool to -15°C under an inert argon atmosphere.

  • Add 1.0 equivalent of N-methylmorpholine (NMM) followed by 1.0 equivalent of isobutyl chloroformate. Stir for 15 minutes.

  • Filter the resulting mixed anhydride rapidly and add the filtrate dropwise to a vigorously stirred solution of NaBH 4​ in water at 0°C.

  • Causality & Logic : The mixed anhydride selectively activates the γ -carboxyl group without affecting the α -tert-butyl ester. Using NaBH 4​ provides a mild reduction to the primary alcohol, strictly preventing the racemization at the α -carbon that occurs with harsher reducing agents like LiAlH 4​ .

Step 2: Mitsunobu Coupling

  • Dissolve the resulting primary alcohol, N-[(trichloroethoxy)carbonyl]-O-benzylhydroxylamine, and triphenylphosphine (PPh 3​ ) in anhydrous THF at 0°C.

  • Add diethyl azodicarboxylate (DEAD) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & Logic : The Mitsunobu reaction provides a highly specific method to form the C-N bond. By utilizing a protected hydroxylamine, it prevents the over-alkylation and poly-substitution that typically plague direct amine alkylations.

  • Self-Validating QC : Isolate the product and perform 13 C NMR. The presence of sharp singlets assigned to the stereogenic methine carbons (e.g., 52–56 ppm) confirms the absence of diastereomeric mixtures, validating stereocenter retention[1].

Step 3: Orthogonal Deprotection

  • Troc Removal : Treat the intermediate with Zinc dust in acetic acid to cleave the trichloroethoxycarbonyl (Troc) group.

  • Cbz and Benzyl Removal : Subject the intermediate to catalytic hydrogenolysis using 10% Pd/C under an H 2​ atmosphere in a methanol/water mixture.

  • tert-Butyl Removal : Stir in trifluoroacetic acid (TFA) to yield the fully deprotected N(5)-Hydroxy-L-ornithine.

  • Causality & Logic : This orthogonal deprotection strategy ensures that each functional group is unmasked cleanly without inducing side reactions or degrading the delicate hydroxylamine moiety.

Workflow 2: Biocatalytic Synthesis (The SidA Monooxygenase Route)

For applications requiring absolute stereopurity and mild conditions, enzymatic hydroxylation utilizing L-ornithine N(5)-monooxygenase (EC 1.14.13.195) is the premier method[4].

Enzymatic Orn L-Ornithine SidA SidA Monooxygenase (FAD Cofactor) Orn->SidA Binding Prod N(5)-Hydroxy- L-ornithine SidA->Prod O2 + NADPH Hydroxylation

Fig 2. Biocatalytic hydroxylation of L-ornithine mediated by the SidA monooxygenase enzyme.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Prepare a reaction buffer consisting of 100 mM potassium phosphate at pH 7.5.

  • Add 15 mM of L-ornithine substrate and 2.0 μ M of purified recombinant A. fumigatus SidA enzyme.

  • Causality & Logic : Phosphate buffer at pH 7.5 maintains the optimal ionization state for the enzyme's active site residues and stabilizes the bound FAD cofactor, preventing premature cofactor dissociation[3].

Step 2: Initiation and Oxygenation

  • Initiate the reaction by adding 1 mM NADPH. Ensure the reaction vessel is well-aerated or actively stirred.

  • Causality & Logic : NADPH is strictly required to reduce the FAD cofactor. The FAD red​ -NADP + complex reacts with molecular oxygen to form the highly reactive C4a-hydroperoxyflavin intermediate, which executes the electrophilic hydroxylation of the ornithine amine[4].

Step 3: Quenching and Validation

  • Monitor the reaction continuously using a Clark-type oxygen electrode (Oxygraph).

  • Terminate the reaction after 10 minutes by adding 0.2 N perchloric acid, followed immediately by neutralization with 5% (w/v) sodium acetate[3].

  • Self-Validating QC : A 1:1 stoichiometric correlation between O 2​ consumption and product formation validates that the enzyme is fully coupled. Uncoupled turnover would result in excess O 2​ consumption and the generation of hydrogen peroxide without product formation[3].

Quantitative Comparative Analysis

To guide process development, the following table summarizes the operational metrics of both synthetic paradigms.

MetricChemical Synthesis (Glutamic Acid Route)Biocatalytic Synthesis (SidA Route)
Starting Material N-Cbz-L-glutamic acid 1-tert-butyl esterL-Ornithine
Key Reagents Isobutyl chloroformate, NaBH 4​ , DEAD, PPh 3​ NADPH, FAD, Molecular Oxygen ( O2​ )
Regioselectivity Achieved via orthogonal protecting groupsInherently absolute (enzyme active site)
Stereopurity High (dependent on mild reduction conditions)100% Enantiopure (L-isomer specific)
Overall Yield ~20-23% over 4-5 stepsHigh conversion, but limited to dilute scales
Scalability Excellent (10-20 g scale demonstrated)Currently limited to analytical/mg scales
Toxicity Profile High (uses DEAD, heavy metals, TFA)Low (aqueous buffer, biodegradable cofactors)

Sources

Foundational

Mechanistic Insights into L-Ornithine N5-Monooxygenase (SidA): A Technical Whitepaper for Antifungal Drug Development

Executive Summary & Biological Context L-ornithine N5-monooxygenase (SidA, EC 1.14.13.196) is a highly specific, flavin-dependent monooxygenase that catalyzes the first committed step in the biosynthesis of hydroxamate-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

L-ornithine N5-monooxygenase (SidA, EC 1.14.13.196) is a highly specific, flavin-dependent monooxygenase that catalyzes the first committed step in the biosynthesis of hydroxamate-containing siderophores, such as ferrichrome and triacetylfusarinine C[1],[2]. In the opportunistic human pathogen Aspergillus fumigatus, siderophore-mediated iron acquisition is strictly required for survival and virulence within the iron-depleted environment of a mammalian host[3],[4]. Because deletion of the sidA gene completely abrogates fungal virulence, SidA represents a highly validated, non-mammalian target for the development of novel antifungal therapeutics[4].

As a Senior Application Scientist, understanding the precise kinetic mechanisms and the self-validating assays used to evaluate SidA is critical for designing high-throughput screening (HTS) cascades and evaluating substrate analogue inhibitors.

Catalytic Mechanism: A Sequential Kinetic Marvel

SidA belongs to the Class B flavin-dependent N-hydroxylating monooxygenases (NMOs). Unlike many enzymes that require the primary substrate to bind before flavin reduction can occur, SidA operates via a unique sequential kinetic mechanism where oxygen activation precedes amino acid binding[1],[5].

  • Flavin Reduction: The resting state of the homotetrameric enzyme contains an oxidized FAD cofactor. NADPH binds to the active site and rapidly transfers a hydride to reduce the flavin[1],[6].

  • Oxygen Activation: In the absence of L-ornithine, the reduced FAD-NADP+ complex reacts with molecular oxygen to form a highly stable C4a-hydroperoxyflavin intermediate[1],[5].

  • Intermediate Stabilization (The Pivot Mechanism): Crucially, NADP+ is not immediately released after donating its electrons. It remains bound in the active site, interacting with specific residues (such as Ser-257), acting as a structural pivot to stabilize the C4a-hydroperoxyflavin intermediate. This prevents premature decay (uncoupling) into hydrogen peroxide[6],[7].

  • Substrate Binding & Hydroxylation: L-ornithine subsequently binds to this ternary complex. The nucleophilic side-chain amine of ornithine is precisely positioned to attack the distal oxygen of the hydroperoxyflavin, resulting in N5-hydroxylation[6],[5].

  • Product Release: The reaction resolves with the release of N5-hydroxyornithine, water, and finally, NADP+[5].

SidA_Mechanism FADox 1. FAD(ox) Resting State NADPH 2. NADPH Binding & Flavin Reduction FADox->NADPH FADred 3. FAD(red)-NADP+ Complex NADPH->FADred O2_bind 4. O2 Addition FADred->O2_bind FADOOH 5. C4a-Hydroperoxyflavin (NADP+ Stabilized) O2_bind->FADOOH Orn_bind 6. L-Ornithine Binding FADOOH->Orn_bind Hydroxylation 7. N5-Hydroxylation Orn_bind->Hydroxylation Release 8. Release of N5-OH-Orn, H2O, and NADP+ Hydroxylation->Release Release->FADox

Catalytic cycle of SidA demonstrating sequential NADP+ stabilization and N5-hydroxylation.

Quantitative Kinetic Profiling

SidA displays typical saturation kinetics for L-ornithine but exhibits profound substrate inhibition at high concentrations of reduced coenzymes (NADPH/NADH) due to increased uncoupling[1],[3]. The enzyme shows an 8-fold preference in catalytic efficiency for NADPH over NADH, underscoring the structural necessity of the NADP+ phosphate group in stabilizing the peroxyflavin intermediate[1],[6].

Table 1: Steady-State Kinetic Parameters and Coenzyme Specificity of A. fumigatus SidA

ParameterL-OrnithineNADPHNADH
Apparent Affinity ( Km​ ) ~1.5 - 2.0 mM~0.1 - 0.2 mM> 1.0 mM
Catalytic Efficiency Strict substrate specificityPrimary electron donor8-fold lower efficiency vs NADPH
Uncoupling Behavior Binding accelerates turnoverSubstrate inhibition at high conc.High uncoupling rate (H₂O₂ release)

(Data synthesized from steady-state and oxygen consumption assays[1],[3])

Standardized Experimental Methodologies

To accurately study SidA kinetics and screen potential inhibitors, researchers must employ highly controlled, self-validating biochemical assays. Below are the field-proven protocols, detailing the causality behind each methodological choice.

Protocol 1: Product Formation Assay (Modified Csaky Iodine Oxidation)

This assay quantifies the formation of N5-hydroxyornithine by oxidizing the hydroxylamine to a nitrite, which is subsequently detected via a colorimetric diazonium coupling reaction[1],[3].

  • Reaction Assembly: Prepare a standard assay buffer containing 100 mM potassium phosphate (pH 7.5) and 15 mM L-ornithine.

    • Causality: pH 7.5 mimics physiological conditions and maintains the optimal protonation state of the FAD N5-atom, which is critical for intermediate stabilization[3],[7]. 15 mM L-ornithine ensures saturating conditions[3].

  • Enzyme Equilibration: Incubate 2.0 μM recombinant Af SidA in 92 μL of the buffer at 25 °C.

    • Causality: Pre-incubation ensures the tetrameric enzyme is at thermal equilibrium before initiating turnover[1],[3].

  • Initiation: Add 1 mM NADPH to initiate the reaction. Shake continuously for 10 minutes at 25 °C.

    • Causality: NADPH acts as the obligate electron donor. Shaking ensures continuous aeration, preventing molecular oxygen (a co-substrate) from becoming the rate-limiting factor[1],[3].

  • Termination: Add 52.5 μL of 0.2 N perchloric acid ( HClO4​ ).

    • Causality: Rapid acidification instantly denatures the enzyme, quenching the reaction and precipitating proteins to prevent background optical interference[1],[3].

  • Neutralization & Oxidation: Transfer 62.5 μL of the quenched mixture and neutralize with 62.5 μL of 5% (w/v) sodium acetate. Add 62.5 μL of 1% sulfanilic acid (in 25% acetic acid) and 25 μL of 1.3% potassium iodide (in glacial acetic acid). Incubate for 7 min.

    • Causality: Potassium iodide oxidizes the N5-hydroxyornithine to nitrite. Sulfanilic acid undergoes diazotization with the newly formed nitrite[3].

  • Color Development: Remove excess iodine with 25 μL of 0.1 N sodium thiosulfate. Add 25 μL of 0.6% α-naphthylamine (in 30% acetic acid).

    • Causality: Thiosulfate prevents residual iodine from interfering with the final absorbance reading. α-Naphthylamine couples with the diazonium salt to form a stable pink azo dye, quantifiable at 520 nm[3].

Assay_Workflow S1 1. Buffer & Substrate (KPi pH 7.5, L-Orn) S2 2. Enzyme Equilibration (2.0 μM SidA, 25 °C) S1->S2 S3 3. Reaction Initiation (1 mM NADPH, O2) S2->S3 S4 4. Acidic Quenching (0.2 N HClO4) S3->S4 S5 5. Oxidation & Diazotization (KI, Sulfanilic Acid) S4->S5 S6 6. Colorimetric Detection (α-Naphthylamine) S5->S6

Step-by-step workflow of the modified Csaky iodine oxidation assay for SidA product formation.

Protocol 2: Oxygen Consumption Assay (Uncoupling Analysis)

Because SidA can "uncouple" (consume O2​ and NADPH to produce H2​O2​ without hydroxylating ornithine), measuring O2​ consumption is critical for evaluating whether an inhibitor is a true competitive antagonist or an uncoupler[1],[3].

  • Setup: Utilize a Clark-type oxygen electrode (e.g., Hansatech Oxygraph) calibrated with air-saturated 100 mM phosphate buffer (pH 7.5) at 25 °C[3].

  • Equilibration: Add 2.0 μM SidA to 439 μL of buffer and establish a stable baseline.

    • Causality: Baseline stabilization ensures that background oxygen diffusion or electrode drift does not skew the kinetic rates[3].

  • Initiation: Inject NADPH and L-ornithine. Monitor the linear rate of O2​ depletion.

    • Causality: The initial velocity (measured over the first 60 seconds) provides the steady-state rate of oxygen consumption before substrate depletion or product inhibition occurs[3].

Implications for Drug Discovery

From a translational perspective, drug design efforts targeting SidA currently focus on two primary paradigms:

  • Substrate Analogues: Developing molecules structurally similar to L-ornithine that bind the active site but lack the nucleophilic amine, thereby trapping the enzyme in an uncoupled state or acting as competitive inhibitors[8].

  • Allosteric/Pivot Disruption: Targeting the NADP+ binding pocket (specifically near the Ser-257 pivot point) to prevent the stabilization of the C4a-hydroperoxyflavin intermediate. This forces the enzyme to futilely cycle, not only halting siderophore production but also generating localized oxidative stress ( H2​O2​ ) within the fungal cell, accelerating pathogen clearance[7].

Sources

Exploratory

Engineering the Iron Bottleneck: A Technical Guide to N(5)-Hydroxy-L-ornithine Analogs in Drug Development

Introduction: The Strategic Value of Siderophore Modulation Pathogenic bacteria and fungi, such as Pseudomonas aeruginosa and Aspergillus fumigatus, rely on high-affinity iron-chelating molecules called siderophores to s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Siderophore Modulation

Pathogenic bacteria and fungi, such as Pseudomonas aeruginosa and Aspergillus fumigatus, rely on high-affinity iron-chelating molecules called siderophores to survive within mammalian hosts[1][2]. The biosynthesis of hydroxamate siderophores—including pyoverdine, ferrichrome, and pseudobactin—hinges on a critical non-proteinogenic amino acid: N(5)-Hydroxy-L-ornithine [2][3].

Because mammalian hosts do not synthesize N(5)-hydroxy-L-ornithine, targeting the enzymes that produce or modify this precursor presents a highly selective, dual-pronged opportunity for drug development:

  • Biosynthesis Inhibition : Starving the pathogen of iron by blocking ornithine N5-oxygenases using competitive structural analogs[4][5].

  • "Trojan Horse" Conjugates : Hijacking the pathogen's active siderophore uptake machinery to deliver antibiotic analogs directly into the cell[6].

Mechanistic Biology: The N(5)-Hydroxylation Pathway

The first committed step in hydroxamate siderophore biosynthesis is the N-hydroxylation of L-ornithine, catalyzed by Class B flavin-dependent monooxygenases such as SidA (in A. fumigatus)[7][8] and PvdA (in P. aeruginosa)[4][9].

These enzymes utilize FAD as a bound cofactor and NADPH as an electron donor to reduce molecular oxygen, ultimately transferring a hydroxyl group to the terminal amine of L-ornithine[8]. Following hydroxylation, transacetylases like SidF or SidL acylate the molecule to form N(5)-acyl-N(5)-hydroxy-L-ornithine, which is subsequently assembled into cyclic peptides by Non-Ribosomal Peptide Synthetases (NRPS)[10][11].

Pathway Orn L-Ornithine Enz1 Ornithine N5-oxygenase (SidA / PvdA) Orn->Enz1 N5OH N(5)-Hydroxy-L-Ornithine Enz1->N5OH NADPH, O2 Enz2 Transacetylase (SidF / SidL) N5OH->Enz2 N5Ac N(5)-Acyl-N(5)-Hydroxy-L-Ornithine Enz2->N5Ac Acyl-CoA NRPS Non-Ribosomal Peptide Synthetase N5Ac->NRPS Sid Hydroxamate Siderophore (e.g., Ferrichrome) NRPS->Sid

Siderophore biosynthesis pathway highlighting N(5)-Hydroxy-L-ornithine intermediates.

Structural Analogs as Biosynthesis Inhibitors

To inhibit SidA and PvdA, researchers have developed and screened various structural analogs of L-ornithine. The objective is to design molecules that bind the active site with high affinity but lack the correct geometry or functional group for hydroxylation, thereby acting as competitive inhibitors.

Kinetic Profiling of Analogs

Understanding the binding kinetics is crucial for analog design. PvdA exhibits an apparent Km​ of ~0.58 mM for its native substrate, L-ornithine[4]. Analogs such as L-homoserine and 5-aminopentanoic acid successfully act as competitive inhibitors[4][5].

Interestingly, some structural analogs, such as L-lysine, bind the enzyme but induce an "uncoupling" effect. Instead of being hydroxylated, the binding of L-lysine triggers the rapid oxidation of NADPH and the futile reduction of oxygen to toxic hydrogen peroxide ( H2​O2​ ) rather than forming a functional hydroxylamine[4][8].

Computational Repurposing

Recent in silico molecular docking and dynamics studies have identified FDA-approved drugs that mimic the structure of L-ornithine. N-2-succinyl ornithine emerged as a top binder against the PvdA ornithine-binding domain with a highly favorable binding energy (-12.8 kcal/mol), stabilizing the enzyme complex without yielding a functional siderophore precursor[12][13][14].

Table 1: Quantitative Binding and Kinetic Data for L-Ornithine Analogs

CompoundTarget EnzymeMechanism / RoleQuantitative MetricReference
L-Ornithine PvdANative Substrate Km​ = 0.58 mM, Vmax​ = 1.34 µmol/min/mg[4]
L-Homoserine PvdACompetitive InhibitorCompetes for active site, blocks hydroxylation[4][5]
5-Aminopentanoic acid PvdACompetitive InhibitorCompetes for active site, blocks hydroxylation[4][5]
N-2-Succinyl ornithine PvdAIn silico InhibitorBinding Energy = -12.8 kcal/mol[12][13]
Cilazapril PvdAIn silico InhibitorBinding Energy = -9.1 kcal/mol[12][13]
L-Lysine SidA / PvdAUncouplerEnhances H2​O2​ production, no hydroxylation[4][8]

The "Trojan Horse" Strategy: Siderophore-Drug Conjugates

Instead of inhibiting biosynthesis, structural analogs of N(5)-hydroxy-L-ornithine can be synthesized to trick the pathogen's iron-transport system. N(5)-acetyl-N(5)-hydroxy-L-ornithine is the core functional unit of natural siderophores like albomycin[6][15].

By chemically conjugating this unit to β -lactam antibiotics (e.g., carbacephalosporins or oxamazins), researchers create a "Trojan horse"[6]. The pathogen's outer membrane receptors (such as the FhuA hydroxamate ferrichrome receptor in E. coli) actively transport the analog-conjugate into the cell, bypassing traditional porin-mediated resistance mechanisms and delivering the antibacterial payload directly into the cytoplasm[6][15].

Experimental Methodology: Self-Validating Enzyme Inhibition Assay

To accurately evaluate the efficacy of newly synthesized N(5)-hydroxy-L-ornithine analogs, it is critical to differentiate between true competitive inhibition and enzyme uncoupling. The following protocol establishes a self-validating system by coupling a spectrophotometric NADPH consumption assay with a colorimetric product formation assay.

Causality & Assay Logic
  • Why monitor NADPH? It measures the overall electron transfer rate. If an analog binds, it may still trigger NADPH oxidation without yielding a useful product[4].

  • Why use the Csaky Iodine Assay? It specifically detects the hydroxylamine product[7][8].

  • Self-Validation: If an analog depletes NADPH but yields no hydroxylamine in the Csaky assay, it is an uncoupler (producing toxic H2​O2​ ). If both NADPH oxidation and hydroxylamine formation are suppressed, it is a true competitive inhibitor[4][8].

Workflow A 1. Holoenzyme Assembly (Enzyme + FAD) B 2. Baseline Monitoring (NADPH Oxidation) A->B C 3. Analog Introduction (Test Compound) B->C D 4. Csaky Iodine Assay (Hydroxylamine Detection) C->D E 5. Kinetic Profiling (Inhibition vs Uncoupling) D->E

Self-validating experimental workflow for screening N(5)-oxygenase inhibitors.

Step-by-Step Protocol: Flavin-Dependent Monooxygenase Screening
  • Holoenzyme Assembly : Pre-incubate 2.0 μ M recombinant PvdA or SidA with 50 μ M FAD in 100 mM potassium phosphate buffer (pH 7.5 for SidA, pH 8.0 for PvdA) at 25°C for 5 minutes[4][7]. Causality: Ensures complete formation of the active holoenzyme complex before baseline measurements, preventing lag phases in kinetic reads.

  • Baseline Monitoring : Add 300 μ M NADPH. Monitor absorbance at 340 nm for 1 minute[4]. Causality: Establishes the intrinsic, uncoupled oxidase activity of the enzyme in the absence of substrate.

  • Reaction Initiation : Introduce the test analog (e.g., 0.1 - 5.0 mM) alongside a fixed concentration of L-ornithine (e.g., 2.0 mM). Continue monitoring A340​ for 10 minutes to calculate the rate of NADPH oxidation[4].

  • Product Quantification (Csaky Assay) : Terminate the reaction by adding 0.2 N perchloric acid[7]. Neutralize the solution, then add iodine to oxidize any formed hydroxylamine to nitrite. Develop color using sulfanilamide and N-(1-naphthyl)ethylenediamine, and measure absorbance at 543 nm[7].

  • Data Synthesis : Plot the rates from both assays against analog concentration. Fit the data to a competitive inhibition model using Michaelis-Menten kinetics to determine the Ki​ value[4].

References

  • Biochemistry (ACS Publications)
  • Journal of Bacteriology (ASM Journals)
  • l-Ornithine-N5-monooxygenase (PvdA)
  • Journal of Medicinal Chemistry (PubMed)
  • Journal of Structural Biology X (ResearchGate)

Sources

Protocols & Analytical Methods

Method

analytical methods for N(5)-Hydroxy-L-ornithine detection

Application Note & Analytical Protocol: Detection and Quantification of N(5)-Hydroxy-L-Ornithine Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Siderophore biosynth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Analytical Protocol: Detection and Quantification of N(5)-Hydroxy-L-Ornithine

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Siderophore biosynthesis tracking, antifungal target screening, and enzymatic kinetic assays.

Introduction & Biological Context

In the evolutionary arms race between microbial pathogens and host immune systems, iron acquisition is a critical determinant of survival. Pathogenic fungi, such as Aspergillus fumigatus, rely heavily on the biosynthesis and secretion of high-affinity iron chelators known as hydroxamate siderophores to scavenge host iron[1].

The first committed, rate-limiting step in the biosynthesis of these siderophores is the N-hydroxylation of the amino acid L-ornithine, yielding N(5)-hydroxy-L-ornithine (N5-OH-Orn). This reaction is catalyzed by flavin-dependent L-ornithine N(5)-monooxygenases (e.g., SidA in A. fumigatus or PvdA in Pseudomonas aeruginosa). Because mammals lack the siderophore biosynthetic pathway, enzymes like SidA are highly validated, essential targets for novel antimicrobial and antifungal therapies[2]. Consequently, the robust analytical detection of N5-OH-Orn is a fundamental requirement for both basic microbiological research and high-throughput drug discovery.

Biosynthesis Orn L-Ornithine Enzyme N5-Monooxygenase (e.g., SidA, PvdA) Orn->Enzyme N5OH N(5)-Hydroxy-L-ornithine Enzyme->N5OH + O2, NADPH Sid Hydroxamate Siderophores (Virulence Factors) N5OH->Sid NRPS Assembly Csaky Csáky Assay (Colorimetric) N5OH->Csaky Hydroxylamine Oxidation LCMS LC-MS/MS (Quantification) N5OH->LCMS Exact Mass Detection

Fig 1. Biosynthetic pathway of N(5)-hydroxy-L-ornithine and targeted analytical detection methods.

Analytical Strategy & Methodological Causality

Detecting N5-OH-Orn presents unique analytical challenges. It is a highly polar, non-proteinogenic amino acid that lacks strong natural chromophores or fluorophores. To address this, we employ a dual-method strategy depending on the experimental goal:

  • The Csáky Colorimetric Assay: Originally developed in 1948, this assay specifically detects secondary hydroxylamines[3]. Causality of choice: Iodine is used to selectively oxidize the hydroxylamine group of N5-OH-Orn to nitrous acid (nitrite). The nitrite is then trapped via a Griess diazotization reaction to form a vibrant pink azo dye[4]. This method is chosen for high-throughput screening (HTS) of SidA inhibitors because it can be performed rapidly in 384-well microplates without complex instrumentation.

  • HILIC-LC-MS/MS: Causality of choice: For complex matrices (e.g., fungal fermentation broths or intracellular lysates), colorimetric assays suffer from background interference. Furthermore, N5-OH-Orn elutes in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on polarity, separating N5-OH-Orn from salts. Tandem mass spectrometry (MS/MS) provides absolute structural confirmation via specific precursor-to-product ion transitions.

Table 1: Comparative Analytical Metrics for N(5)-Hydroxy-L-Ornithine Detection
ParameterCsáky Colorimetric AssayHILIC-LC-MS/MS
Primary Use Case High-throughput enzyme inhibitor screeningExact structural confirmation & complex matrix quantification
Target Moiety Secondary hydroxylamine groupIntact molecular ion [M+H]+ and specific fragments
Limit of Detection ~1-5 µM~10-50 nM
Throughput High (96/384-well microplates)Medium (5-10 min per sample run)
Matrix Interference Susceptible to background reducing agentsHighly resistant (due to chromatographic separation)

Experimental Protocols: Self-Validating Systems

Protocol 1: Modified Csáky Assay for SidA Enzymatic Activity

This protocol is designed as a self-validating system to measure the in vitro conversion of L-ornithine to N5-OH-Orn by recombinant monooxygenase.

System Validation Controls:

  • Negative Control: Heat-denatured SidA (boiled at 95°C for 10 min). Causality: Proves that N5-OH-Orn generation is strictly dependent on active enzymatic catalysis, ruling out spontaneous oxidation.

  • System Blank: Reaction buffer lacking NADPH. Causality: SidA is a flavin-dependent monooxygenase requiring NADPH; its absence must yield zero product, validating assay specificity.

  • Positive Standard: Synthetic hydroxylamine hydrochloride or desferrioxamine[3].

Step-by-Step Methodology:

  • Enzyme Reaction: In a 96-well plate, combine 50 mM Phosphate buffer (pH 7.5), 10 mM L-ornithine, 0.1 mM FAD, and 1 µM recombinant SidA. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 30 minutes.

  • Quenching & Oxidation: Add 50 µL of 1% (w/v) Iodine in glacial acetic acid to 50 µL of the reaction mixture. Mechanism: Iodine oxidizes the newly formed hydroxylamine to nitrite[4]. Incubate for 5 minutes at room temperature.

  • Iodine Neutralization: Add 50 µL of 2% (w/v) Sodium Arsenite. Mechanism: Destroys excess unreacted iodine, which would otherwise bleach the final azo dye. Wait until the solution turns clear.

  • Diazotization: Add 50 µL of 1% (w/v) Sulfanilamide in 10% acetic acid. Incubate for 3 minutes.

  • Coupling: Add 50 µL of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Incubate for 10 minutes in the dark to allow the pink azo dye to fully develop.

  • Detection: Read absorbance at 543 nm using a microplate reader.

Protocol 2: HILIC-LC-MS/MS Quantification from Biological Matrices

This protocol ensures high-fidelity quantification of N5-OH-Orn from biological samples, overcoming matrix effects.

System Validation Controls:

  • Internal Standard (IS): Spiked 13C5​−15N2​ -Ornithine. Causality: Co-elutes near the target and corrects for matrix-induced ion suppression during electrospray ionization (ESI) and accounts for volumetric losses during extraction.

  • Matrix Blank: Extract from a Δ sidA null-mutant strain[5]. Causality: Ensures no isobaric background peaks co-elute with the target analyte in the specific biological matrix.

Workflow Prep Sample Prep Protein Ppt. & Filtration Chrom HILIC Separation Retains Polar Amino Acids Prep->Chrom Ion ESI(+) Electrospray Ionization Chrom->Ion MS MS Ion->MS Data Data Analysis Peak Integration MS->Data

Fig 2. Step-by-step HILIC-LC-MS/MS analytical workflow for N(5)-hydroxy-L-ornithine quantification.

Step-by-Step Methodology:

  • Sample Preparation: Harvest fungal mycelia and homogenize in liquid nitrogen. Extract metabolites using cold 80:20 Acetonitrile:Water containing 1 µM of the Internal Standard.

  • Protein Precipitation: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Causality: High organic solvent crashes out proteins that would otherwise foul the LC column. Transfer the supernatant to an MS-grade autosampler vial.

  • Chromatography (HILIC):

    • Column: ZIC-HILIC (150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp down to 40% B over 8 minutes to elute polar analytes.

  • Mass Spectrometry (ESI+): Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (See Table 2). Causality: The primary transition (149.1 131.1) corresponds to the facile loss of water (-18 Da) from the hydroxylamine group, providing high specificity.

Table 2: LC-MS/MS MRM Parameters for N(5)-Hydroxy-L-Ornithine
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
N(5)-Hydroxy-L-Ornithine (Quantifier) 149.1131.115ESI (+)
N(5)-Hydroxy-L-Ornithine (Qualifier) 149.184.125ESI (+)
13C5​−15N2​ -Ornithine (IS) 140.1122.115ESI (+)

Sources

Application

Application Note: High-Yield Heterologous Expression and Purification of L-Ornithine N5-Monooxygenase

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Context L-ornithine N5-monooxygenase (EC 1.14.13.19...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Context

L-ornithine N5-monooxygenase (EC 1.14.13.195) is a critical flavin-dependent monooxygenase (NMO) that catalyzes the first committed step in the biosynthesis of hydroxamate siderophores[1]. By hydroxylating the side-chain primary amine of L-ornithine, this enzyme provides the essential N5-hydroxy-L-ornithine building blocks for siderophores such as pyoverdine in Pseudomonas aeruginosa (catalyzed by PvdA) and fusarinines in Aspergillus fumigatus (catalyzed by SidA)[2][3].

Because human cells lack these siderophore biosynthetic pathways, L-ornithine N5-monooxygenases represent highly selective targets for novel antimicrobial and antifungal drug development, particularly through substrate analogue inhibitors and drug repurposing strategies[4][5].

The Catalytic Imperative

The enzyme operates via a tightly controlled ternary complex. It requires both Flavin Adenine Dinucleotide (FAD) as a prosthetic group and NADPH as an electron donor[3]. The enzyme exhibits a strict preference for NADPH over NADH, dictated by specific hydrogen-bonding interactions (e.g., Arg240 and Ser286 in PvdA) with the 2'-phosphate group of the adenosine ribose[6].

Mechanism Substrate L-Ornithine + NADPH + O2 Enzyme L-Ornithine N5-Monooxygenase (PvdA / SidA) + FAD Substrate->Enzyme Product N5-Hydroxy-L-Ornithine + NADP+ + H2O Enzyme->Product Siderophore Siderophores (Pyoverdine / TAF) Product->Siderophore NRPS Assembly

Catalytic cycle of L-ornithine N5-monooxygenase and its role in siderophore biosynthesis.

Experimental Design & Causality (E-E-A-T)

  • Vector Design (The N-Terminal Rule): Always utilize an N-terminal His6-tag (e.g., pET15b or similar). Structural studies and empirical evidence demonstrate that C-terminal tagging of PvdA disrupts the folding of the small helical substrate-binding domain, inevitably driving the expressed protein into insoluble inclusion bodies[3].

  • Cofactor Saturation (The FAD Rule): Flavin-dependent monooxygenases often exhibit weak non-covalent affinity for FAD. Without continuous supplementation (0.03 mM FAD) during lysis and purification, the cofactor washes out, yielding a structurally intact but catalytically dead apoenzyme[3].

  • Coupling Validation: Purity on an SDS-PAGE gel does not equal functional success. The protocol below embeds a self-validating biochemical assay to confirm that NADPH oxidation is strictly coupled to ornithine hydroxylation, ruling out futile uncoupling (H₂O₂ production)[6].

Workflow N1 1. Gene Cloning (N-terminal His6-tag) N2 2. Heterologous Expression (E. coli BL21(DE3), 18-37°C) N1->N2 N3 3. Cell Lysis & Clarification (FAD Supplementation) N2->N3 N4 4. Affinity Chromatography (Ni-NTA) N3->N4 N5 5. Size Exclusion Chromatography (Superdex 200) N4->N5 N6 6. Biochemical Validation (NADPH Oxidation Assay) N5->N6

End-to-end workflow for the heterologous expression and validation of PvdA/SidA.

Step-by-Step Protocol

Phase 1: Transformation and Cultivation
  • Transform the sequence-verified N-terminal His6-tagged expression plasmid (e.g., pvdA or sidA in pET28a/pET15b) into E. coli BL21(DE3) or Rosetta2(DE3) competent cells.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 μg/mL kanamycin) and grow overnight at 37°C.

  • Transfer the overnight culture into 1 L of Terrific Broth (TB) or LB medium. Incubate at 37°C with shaking (225 rpm) until the optical density (OD₆₀₀) reaches 0.6 – 0.8[3].

Phase 2: Induction and Expression

Causality Note: Lowering the temperature prior to induction slows translation kinetics, providing the nascent polypeptide sufficient time to fold and incorporate endogenous FAD.

  • Chill the culture flasks to 18°C (for SidA) or maintain at 37°C (for specific PvdA variants, though 18-25°C is generally safer for NMOs)[2][3].

  • Induce protein expression by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 – 0.4 mM[2][3].

  • Incubate for 3–4 hours (if at 37°C) or 16–18 hours (if at 18°C).

  • Harvest cells by centrifugation (6,000 × g, 10 min, 4°C). Pellets can be flash-frozen in liquid nitrogen and stored at -80°C.

Phase 3: Lysis and IMAC Purification
  • Resuspend the cell pellet in Lysis Buffer: 20 mM Potassium Phosphate (pH 8.0), 500 mM NaCl, 10% glycerol, and crucially, 0.03 mM FAD [3]. Note: The buffer will appear visibly yellow.

  • Lyse the cells via sonication or high-pressure homogenization on ice.

  • Clarify the lysate by ultracentrifugation (35,000 × g, 45 min, 4°C).

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Wash the column with 10 column volumes (CV) of Wash Buffer (Lysis Buffer + 20 mM imidazole) to remove non-specific host proteins.

  • Elute the target protein with Elution Buffer (Lysis Buffer + 250 mM imidazole).

Phase 4: Size Exclusion Chromatography (SEC)
  • Concentrate the IMAC eluate using a 30 kDa MWCO centrifugal filter.

  • Inject the concentrate onto a Superdex 200 (or equivalent) SEC column equilibrated in Storage Buffer (100 mM Potassium Phosphate pH 8.0, 150 mM NaCl, 10% glycerol).

  • Pool the fractions corresponding to the monomeric/dimeric NMO peak. Yields typically range from 18 to 45 mg of >95% pure protein per liter of culture[2][3].

Self-Validating Quality Control Assays

To confirm that the purified enzyme is functionally active and properly coupled, execute the following orthogonal assays.

Assay A: Continuous NADPH Oxidation (Kinetic Validation)

Monitors the consumption of the electron donor.

  • Reaction Mix: 100 mM Potassium Phosphate (pH 8.0), 0.03 mM FAD, 0.15 mM NADPH, and 5 μM purified enzyme[3].

  • Procedure: Incubate at 24°C for 2 minutes to establish a baseline (substrate-independent uncoupling rate). Initiate the reaction by adding 5 mM L-ornithine.

  • Detection: Monitor the decrease in absorbance at 340 nm or 366 nm (ε = 2850 M⁻¹ cm⁻¹) continuously for 1 minute[3].

Assay B: Csaky Iodine Oxidation (Product Validation)

Validates that NADPH oxidation is coupled to actual N-hydroxylation, rather than futile H₂O₂ generation.

  • Procedure: The hydroxylated product (N5-hydroxy-L-ornithine) is oxidized by iodine to yield a nitrite intermediate, which is then reacted with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a diazo dye[3].

  • Detection: Measure absorbance at 543 nm against a standard curve of bound hydroxylamine.

Quantitative Data Summary

The following table summarizes the comparative kinetic and biochemical properties of the two most prominently studied L-ornithine N5-monooxygenases, validating the expected performance of your purified batches.

ParameterPvdA (Pseudomonas aeruginosa)SidA (Aspergillus fumigatus)Causality / Significance
Primary Role Pyoverdine biosynthesis[3]Fusarinine C / TAF biosynthesis[2]Essential for virulence and iron acquisition in respective hosts.
Cofactors FAD, NADPH[3]FAD, NADPH[2]Strict NADPH preference prevents cellular NADH depletion.
Optimal pH ~8.0[3]~8.0 - 8.5[2]Matches the physiological intracellular environment.
Thermotolerance ModerateHigh[2]SidA evolved in a fungal pathogen capable of surviving harsh environmental stressors.
Maximal Velocity Higher relative Vmax[2]Lower relative Vmax[2]Bacterial metabolic flux requires faster turnover compared to fungal systems.
Expression Yield 20 - 45 mg/L[3]18 - 35 mg/L[2]Highly dependent on N-terminal tagging and FAD supplementation.

References

  • Characterization of L-ornithine-N5-oxygenase in A.
  • Biochemical Characterization of a Flavin Adenine Dinculeotide-Dependent Monooxygenase, Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism.
  • Information on EC 1.14.13.195 - L-ornithine N5-monooxygenase (NADPH).
  • l-Ornithine-N5-monooxygenase (PvdA) Substrate Analogue Inhibitors for Pseudomonas aeruginosa Infections Treatment: Drug Repurposing Computational Studies. Biomolecules (PMC - NIH).
  • Flavin-dependent N-hydroxylating enzymes: distribution and application. Applied Microbiology and Biotechnology (PMC - NIH).
  • US7794712B2 - Production of mutant strain of Aspergillus fumigatus, method of assay for inhibiting siderophore biosynthesis.

Sources

Method

Application Note: N(5)-Hydroxy-L-ornithine as a Keystone Intermediate in Siderophore-Mediated "Trojan Horse" Antibiotic Development

Executive Summary & Scientific Rationale The outer membrane of Gram-negative bacteria presents a formidable permeability barrier, heavily restricting the intracellular accumulation of many traditional antibiotics. To cir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The outer membrane of Gram-negative bacteria presents a formidable permeability barrier, heavily restricting the intracellular accumulation of many traditional antibiotics. To circumvent this, modern drug design has increasingly turned to the "Trojan horse" strategy: covalently conjugating an antibiotic warhead to an iron-chelating siderophore[1]. Because iron is an essential but scarce nutrient during host infection, bacteria actively import these siderophore-drug conjugates via highly efficient, TonB-dependent outer membrane receptors[1].

At the structural core of many potent natural and synthetic sideromycins lies N(5)-Hydroxy-L-ornithine . This non-proteinogenic amino acid is the fundamental building block for hydroxamate-type siderophores, including ferrichrome, pyoverdines, and the highly potent natural sideromycin, albomycin[2][3][4]. By mastering the biosynthesis, chemical conjugation, and in vitro validation of N(5)-Hydroxy-L-ornithine-derived compounds, researchers can develop targeted therapies that exploit bacterial nutritional dependencies to overcome multidrug resistance (MDR)[5][6].

Mechanistic Grounding: Biosynthesis and Cellular Uptake

Enzymatic Biosynthesis

The first committed step in the synthesis of hydroxamate siderophores is the N5-hydroxylation of L-ornithine. This reaction is catalyzed by highly specific, flavin-dependent L-ornithine N5-oxygenases, such as SidA in Aspergillus fumigatus and PvdA in Pseudomonas aeruginosa[2][3]. Following hydroxylation, the intermediate is typically acetylated by an N-acyltransferase (e.g., AbmA or SidF) to form N(5)-acetyl-N(5)-hydroxy-L-ornithine[4][7].

The Trojan Horse Uptake Mechanism

In natural sideromycins like albomycin, non-ribosomal peptide synthetases (NRPS, such as AbmQ) trimerize N(5)-acetyl-N(5)-hydroxy-L-ornithine to form a hexadentate ferrichrome scaffold, which is then linked to a toxic thionucleoside warhead[4][7]. When this complex binds extracellular Fe³⁺, it is recognized by specific bacterial outer membrane receptors (e.g., FhuA in Escherichia coli). The TonB-ExbB-ExbD complex transduces the energy required to actively translocate the heavy conjugate into the periplasm, completely bypassing porin-mediated resistance mechanisms[1][5].

Biosynthesis L_Orn L-Ornithine Enzyme1 L-Ornithine N5-Oxygenase (SidA / PvdA) L_Orn->Enzyme1 N5_OH_Orn N(5)-Hydroxy-L-ornithine Enzyme1->N5_OH_Orn NADPH, O2 Enzyme2 N-Acyltransferase (AbmA / SidF) N5_OH_Orn->Enzyme2 N5_Ac_OH_Orn N(5)-Acetyl-N(5)-hydroxy- L-ornithine Enzyme2->N5_Ac_OH_Orn Acetyl-CoA NRPS Peptide Synthetase (AbmQ) N5_Ac_OH_Orn->NRPS Trimerization Albomycin Albomycin / Sideromycins (Trojan Horse Antibiotic) NRPS->Albomycin + Warhead

Caption: Biosynthetic pathway of N(5)-Hydroxy-L-ornithine and its integration into Trojan Horse antibiotics.

Data Presentation: Efficacy of Siderophore-Antibiotic Conjugates

The conjugation of N(5)-Hydroxy-L-ornithine-derived siderophores to antibiotics drastically reduces the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens, provided the testing is conducted under iron-limiting conditions that trigger siderophore receptor expression[5][6].

Compound / ConjugateTarget StrainTesting ConditionMIC (µg/mL)Fold Reduction vs Parent
Unconjugated Beta-LactamE. coli X580Standard MHB16.0-
N5-OH-Orn–Beta-Lactam E. coli X580Iron-Depleted (EDDHA)0.125128x
Unconjugated NucleosideS. pneumoniaeStandard MHB>64.0-
Albomycin δ2 S. pneumoniaeIron-Depleted0.01>6000x

(Data synthesized from established structure-activity relationship studies on hydroxamate-drug conjugates[4][5].)

Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that standard biochemical and microbiological assays often fail when applied to sideromycins. The following protocols are designed as self-validating systems, explaining the causality behind each non-standard experimental choice.

Protocol 1: Enzymatic Synthesis of N(5)-Hydroxy-L-ornithine

Causality: Chemical N-hydroxylation of primary amines is notoriously difficult to control, often resulting in over-oxidation or racemization. Utilizing recombinant SidA or PvdA guarantees 100% enantiomeric excess (L-form) and strict regioselectivity at the N5 position[2][3].

  • Reaction Assembly: In a 50 mM Tris-HCl buffer (pH 7.5), combine 10 mM L-ornithine, 15 µM FAD, and 12 mM NADPH.

  • System Validation (Catalase Addition): Add 100 U/mL of bovine catalase. Rationale: Flavin-dependent monooxygenases often uncouple during turnover, generating reactive H₂O₂ that rapidly degrades the enzyme. Catalase acts as a self-validating safeguard to maintain enzyme viability.

  • Initiation: Add 5 µM purified recombinant SidA/PvdA to initiate the reaction. Incubate at 25°C with gentle aeration (oxygen is a required co-substrate).

  • Kinetic Monitoring: Monitor the depletion of NADPH at 340 nm. Include a control lacking L-ornithine to establish the baseline uncoupling rate.

  • Purification: Terminate the reaction via ultrafiltration (10 kDa MWCO) and isolate N(5)-Hydroxy-L-ornithine via cation-exchange chromatography.

Protocol 2: Chemical Conjugation to Beta-Lactam Cores

Causality: To create a functional Trojan horse, the siderophore mimic must be attached to the antibiotic via a linker that remains stable in the extracellular space but allows for target engagement once inside the periplasm[5].

  • Activation: Dissolve the synthesized N(5)-acetyl-N(5)-hydroxy-L-ornithine tripeptide (ferrichrome mimic) in anhydrous DMF. Activate the C-terminus using EDC (1.2 eq) and NHS (1.2 eq) for 2 hours at room temperature.

  • Conjugation: Add the target beta-lactam (e.g., a carbacephalosporin derivative) containing a free primary amine linker. Stir overnight under nitrogen.

  • Validation (CAS Assay): Purify the conjugate via preparative HPLC. To validate that the conjugation did not destroy the iron-chelating pharmacophore, perform a Chromeazurol S (CAS) liquid assay. A color shift from blue to orange confirms the hydroxamate moieties remain active and capable of binding Fe³⁺.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (AST)

Causality: Standard Mueller-Hinton Broth (MHB) is highly iron-rich. In this environment, bacteria downregulate TonB-dependent receptors (like FhuA), rendering Trojan horse antibiotics artificially inactive[6]. You must simulate the iron-depleted environment of a host infection.

  • Media Preparation: Prepare standard MHB and supplement it with 100 µM of 2,2'-bipyridyl (or EDDHA) to chelate free iron.

  • Inoculation: Inoculate the target strain (e.g., E. coli X580) to a final concentration of 5 × 10⁵ CFU/mL in a 96-well plate containing serial dilutions of the siderophore-antibiotic conjugate.

  • System Validation (Iron Rescue Control): In a parallel set of wells, add the conjugate, the chelator, AND 200 µM FeCl₃. Rationale: If the antibiotic strictly relies on the siderophore uptake pathway, the excess exogenous iron will outcompete the conjugate for receptor binding, rescuing bacterial growth. If the bacteria die regardless of added iron, the drug is leaking through porins (membrane disruption), invalidating the Trojan horse hypothesis[6].

  • Incubation & Readout: Incubate at 37°C for 18 hours and determine the MIC via optical density (OD₆₀₀).

TrojanHorse Extracellular Extracellular Space (Iron-Depleted) Conjugate Siderophore-Antibiotic Conjugate (Fe3+ Loaded) Receptor Outer Membrane Receptor (e.g., FhuA) Conjugate->Receptor High Affinity Binding TonB TonB-ExbB-ExbD Complex (Energy Transduction) Receptor->TonB Active Transport Periplasm Periplasm / Cytoplasm Receptor->Periplasm Translocation Cleavage Peptidase Cleavage (Release) Periplasm->Cleavage Target Intracellular Target (e.g., PBP, Ribosome) Periplasm->Target Intact Binding Cleavage->Target Warhead Action

Caption: Mechanism of TonB-dependent active transport for siderophore-antibiotic conjugates.

Sources

Application

developing a cell-based assay for siderophore production

Title: Application Note: Development and Optimization of a High-Throughput Cell-Based Assay for Siderophore Production Introduction & Strategic Context Siderophores are low-molecular-weight, high-affinity iron chelators...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Development and Optimization of a High-Throughput Cell-Based Assay for Siderophore Production

Introduction & Strategic Context

Siderophores are low-molecular-weight, high-affinity iron chelators synthesized and secreted by microorganisms to scavenge environmental ferric iron (Fe³⁺)[1]. In pathogenic bacteria such as Pseudomonas aeruginosa (pyoverdine) and Mycobacterium tuberculosis (mycobactins), siderophore production is a critical virulence factor essential for survival within the iron-restricted environment of the host[2][3]. Because these pathways are absent in humans, the siderophore biosynthetic machinery has emerged as a highly validated target for novel anti-virulence drug discovery[2].

This application note details the development, optimization, and validation of a microplate-compatible, cell-based Chrome Azurol S (CAS) assay. Designed for drug development professionals, this protocol enables the high-throughput screening (HTS) of small-molecule libraries to identify siderophore biosynthesis inhibitors.

Mechanistic Principle: The CAS Assay

The foundation of universal siderophore detection is the CAS assay, originally developed by Schwyn and Neilands[4][5]. The assay relies on a competitive thermodynamic exchange. A ternary complex is formed between the dye Chrome Azurol S (CAS), hexadecyltrimethylammonium bromide (HDTMA), and ferric iron (Fe³⁺), producing a deep blue color with a maximum absorbance at 630 nm[1][6].

When a siderophore-producing bacterial culture is introduced, the siderophores—possessing a higher formation constant for iron than the CAS dye—strip the Fe³⁺ from the complex. This iron chelation releases the free CAS dye, resulting in a distinct colorimetric shift from blue to orange[1][4].

Mechanism C1 CAS-Fe(III)-HDTMA Complex (Blue Color, OD 630nm) C2 Free CAS Dye + HDTMA (Orange Color) C1->C2 Iron Transfer S1 Secreted Siderophore (High Fe Affinity) S2 Siderophore-Fe(III) Complex S1->S2 Binds Iron

Competitive iron exchange mechanism in the Chrome Azurol S (CAS) assay.

Assay Development: Causality and Optimization

To ensure a self-validating and robust assay, several critical parameters must be strictly controlled:

  • Iron-Depleted Media: Standard laboratory media (e.g., LB or TSB) contain trace iron that suppresses siderophore gene expression via Fur (ferric uptake regulator) repressor proteins[4]. We utilize a modified Minimal Media 9 (MM9) supplemented with deferrated casamino acids. The casamino acids must be chemically extracted using 8-hydroxyquinoline to remove residual iron prior to use[1][7].

  • HDTMA Micelle Formation: HDTMA acts as a cationic surfactant. It forms micelles that stabilize the CAS-Fe³⁺ complex, preventing spontaneous precipitation and ensuring a stable baseline absorbance[1].

  • Shuttle Reagents: In liquid assays, a shuttle reagent (e.g., sulfosalicylic acid or MES buffer) is required to facilitate the transfer of iron from the CAS complex to the siderophore, accelerating the reaction time to under 1 hour[6][7].

Experimental Protocols

Protocol A: Preparation of the Universal CAS Reagent

Note: All glassware must be acid-washed (soaked in 1M HCl overnight and rinsed with ddH₂O) to eliminate trace iron contamination, which will cause false negatives[5].

  • Solution 1 (CAS): Dissolve 60 mg of CAS in 50 mL of ddH₂O[1].

  • Solution 2 (Iron): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl[1].

  • Solution 3 (Surfactant): Dissolve 73 mg of HDTMA in 40 mL of ddH₂O[1].

  • Complex Formation: Slowly mix 9 mL of Solution 2 into Solution 1. Then, under continuous stirring, add Solution 3. The mixture will immediately turn a dark, rich blue[1].

  • Buffering (Recommended for liquid assays): Add 5 mL of 1 M MES buffer (pH 5.6) and bring the final volume to 100 mL with ddH₂O[7]. Store in a dark, plastic container.

Protocol B: Preparation of Iron-Depleted Media (Deferrated MM9)
  • Casamino Acid Deferration: Dissolve 3 g of casamino acids in 27 mL of ddH₂O. Extract with a 3% solution of 8-hydroxyquinoline in chloroform to chelate and remove trace iron. Separate the aqueous layer and filter sterilize[1][7].

  • Base Media: Prepare 100 mL of MM9 salt stock (15 g KH₂PO₄, 25 g NaCl, 50 g NH₄Cl in 500 mL ddH₂O)[1].

  • Assembly: Mix 100 mL of MM9 stock with 750 mL ddH₂O. Add 32.24 g PIPES buffer. (PIPES will not dissolve below pH 5; adjust pH to 6.8 using NaOH while stirring)[1]. Autoclave the mixture.

  • Supplementation: Once cooled, aseptically add the deferrated casamino acids and a carbon source (e.g., 10 mL of sterile 20% glucose)[1].

Protocol C: High-Throughput Microplate Liquid Assay (96-Well Format)

This protocol is optimized for screening small-molecule inhibitors against bacterial cultures.

  • Cell Culture & Compound Treatment: Inoculate the target strain into 96-well deep-well plates containing 1 mL of Deferrated MM9 media per well. Add test compounds (inhibitors) at desired concentrations.

  • Incubation: Incubate plates at 37°C for 24-48 hours with shaking (200 rpm) to induce siderophore production.

  • Supernatant Harvest: Centrifuge the plates at 3000 rpm for 10 minutes to pellet the bacterial cells[6].

  • Assay Reaction: Transfer 100 µL of the cell-free supernatant into a clear, flat-bottom 96-well assay plate. Add 100 µL of the Universal CAS Reagent to each well[6][7].

  • Incubation: Add 2 µL of shuttle reagent (e.g., 0.2 M sulfosalicylic acid) to accelerate iron exchange[6][7]. Incubate at room temperature in the dark for 20-60 minutes.

  • Quantification: Measure the absorbance at 630 nm using a microplate reader[6].

G N1 Inoculate Bacteria in Deferrated MM9 Media N2 Add Small Molecule Inhibitor Library N1->N2 N3 Incubate (24-48h) Siderophore Secretion N2->N3 N4 Centrifuge & Transfer 100 µL Supernatant N3->N4 N5 Add 100 µL CAS Reagent + Shuttle Reagent N4->N5 N6 Incubate (20-60 min) Colorimetric Shift N5->N6 N7 Read Absorbance at 630 nm Calculate % Siderophore Units N6->N7

Step-by-step workflow for the high-throughput microplate CAS assay.

Data Presentation & Quality Control

To standardize reporting across screening campaigns, siderophore production is quantified as "Percent Siderophore Units" (% SU) using the following self-validating formula[6]:

% Siderophore Units =[(Ar - As) / Ar] × 100 (Where Ar = Absorbance of the reference blank (Media + CAS reagent), and As = Absorbance of the sample)[6].

Table 1: Expected Outcomes and Assay Quality Control Parameters

ParameterExpected ReadoutInterpretationTroubleshooting / Causality
Negative Control (Uninoculated Media) High OD 630 nm (~0.8 - 1.0), Deep BlueIntact CAS-Fe-HDTMA complex. Baseline established.If OD is low or color is green/orange, trace iron contamination occurred during media prep or glassware handling.
Positive Control (Untreated Wild-Type) Low OD 630 nm (~0.1 - 0.3), OrangeMaximum siderophore production and iron chelation.If OD remains high, check if media is truly iron-depleted. Trace iron represses siderophore synthesis.
Inhibitor Treated (Effective Hit) High OD 630 nm (Close to Negative Control)Siderophore biosynthesis successfully inhibited by the compound.Ensure the compound is not simply cytotoxic. Run a parallel cell viability assay (e.g., OD 600 nm of the culture) to confirm specific target inhibition.
Z'-Factor (HTS Validation) > 0.5Excellent assay robustness and signal-to-noise ratio.If Z' < 0.5, optimize the CAS reagent ratio or increase incubation time with the shuttle reagent.

Conclusion

The adaptation of the traditional CAS agar method into a liquid, microplate-based format provides a scalable, quantitative platform for drug discovery. By meticulously controlling iron contamination and utilizing a self-validating ratiometric calculation (% SU), researchers can reliably identify novel inhibitors of siderophore biosynthesis, paving the way for next-generation anti-virulence therapeutics.

References

  • Title: A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms Source: ACS Omega URL: [Link]

  • Title: Use of Blue Agar CAS Assay for Siderophore Detection Source: PMC - NIH URL: [Link]

  • Title: Siderophore Detection assay Source: Protocols.io URL: [Link]

  • Title: Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents Source: PMC - NIH URL: [Link]

  • Title: Determination of Siderophore Activity by Chrome Azurol-S Assay Source: Bio-protocol URL: [Link]

  • Title: Siderophore-Mediated Virulence and its Inhibition in Pseudomonas aeruginosa Source: ResearchGate URL: [Link]

  • Title: Siderophore production Source: Bio-protocol URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: L-Ornithine N5-Monooxygenase Activity Assays

Welcome to the technical support and troubleshooting center for L-ornithine N5-monooxygenase assays. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for L-ornithine N5-monooxygenase assays. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the complexities of evaluating this critical class of enzymes.

L-ornithine N5-monooxygenases (e.g., SidA in Aspergillus fumigatus, PvdA in Pseudomonas aeruginosa, and AMO in Amycolatopsis alba) are Class B flavin-dependent monooxygenases[1]. They catalyze the first committed step in the biosynthesis of hydroxamate siderophores by hydroxylating L-ornithine using FAD, NADPH, and molecular oxygen[2][3]. Because siderophores are essential virulence factors for many pathogens, these enzymes are prime targets for novel antimicrobial and antifungal therapies[2][4].

This guide provides field-proven methodologies, mechanistic explanations for common assay artifacts, and logical troubleshooting frameworks to ensure your kinetic data is robust and reproducible.

Part 1: Core Experimental Protocols

To establish a self-validating experimental system, it is critical to run orthogonal assays. Relying solely on cofactor consumption can lead to false positives due to enzymatic uncoupling. Below are the three gold-standard methodologies.

Protocol 1: NADPH Oxidation Assay (Continuous)

This assay measures the rate of NADPH consumption by tracking the decrease in absorbance at 340 nm (or 366 nm to avoid UV interference from certain inhibitors)[3][5].

  • Prepare Assay Buffer: 100 mM potassium phosphate (pH 7.5 for SidA or pH 8.0 for PvdA)[5][6].

  • Reconstitute Holoenzyme: Incubate 2–5 µM purified enzyme with 20–50 µM FAD for 5 minutes at 24–25 °C to ensure full flavin saturation[5][7].

  • Establish Baseline: Add 0.15–1.0 mM NADPH to the cuvette. Monitor absorbance at 340 nm ( ϵ = 6220 M⁻¹ cm⁻¹) or 366 nm ( ϵ = 2850 M⁻¹ cm⁻¹) for 1–2 minutes to establish the substrate-independent uncoupling rate[5].

  • Initiate Reaction: Add 1–5 mM L-ornithine to initiate the productive catalytic cycle.

  • Data Collection: Record the linear decrease in absorbance for 40–60 seconds. Calculate the initial velocity ( V0​ ).

Protocol 2: Hydroxylation Assay via Csaky Iodine Oxidation (Endpoint)

This colorimetric assay specifically detects the N5-hydroxyornithine product, allowing you to differentiate true catalysis from uncoupling[3][8].

  • Reaction Setup: In a 100 µL reaction volume, combine 100 mM potassium phosphate buffer, 2–5 µM enzyme, 50 µM FAD, 1 mM NADPH, and 1–5 mM L-ornithine. Incubate at 25 °C for 10–30 minutes[7][8].

  • Termination: Quench the reaction by adding 50 µL of 0.2 N perchloric acid[8].

  • Oxidation: Add 62.5 µL of 1% (w/v) sulfanilic acid (in 25% acetic acid) and 25 µL of 1.3% (w/v) potassium iodide (in glacial acetic acid). Incubate for 5–7 minutes at room temperature[8].

  • Iodine Removal: Add 25 µL of 0.1 N sodium thiosulfate to neutralize excess iodine[8].

  • Color Development: Add 25 µL of 0.6% (w/v) α -naphthylamine (in 30% acetic acid). Incubate for 15 minutes[8].

  • Quantification: Read absorbance at 562 nm. Quantify product formation against a standard curve of hydroxylamine hydrochloride (0–300 µM)[7][8].

Protocol 3: Oxygen Consumption Assay

This assay tracks the depletion of dissolved O2​ using a Clark-type oxygen electrode, providing a real-time readout of the oxidative half-reaction[8][9].

  • Calibration: Calibrate the Hansatech Oxygraph with air-saturated 100 mM phosphate buffer (100% O2​ ) and sodium dithionite-treated buffer (0% O2​ )[7][8].

  • Equilibration: Add 1 mL of assay buffer containing 2 µM enzyme and 50 µM FAD to the reaction chamber. Stir constantly at 25 °C[8].

  • Initiation: Inject NADPH (1 mM) and L-ornithine (1–10 mM) via a Hamilton syringe.

  • Measurement: Record the initial slope of oxygen depletion over the first 60 seconds[8][9].

Part 2: Data Presentation & Assay Comparison

To build a reliable screening funnel, you must understand the limitations of each assay. The table below summarizes the quantitative and qualitative differences between the three primary readouts.

Assay TypePrimary ReadoutKinetic Parameter FocusKey Limitation / ArtifactSelf-Validating Control
NADPH Oxidation Absorbance decrease ( A340/366​ )Flavin reduction rate ( kred​ )Cannot distinguish product formation from H2​O2​ uncouplingMinus L-ornithine baseline
Csaky Hydroxylation Absorbance increase ( A562​ )True product formation ( kcat​ )Susceptible to substrate inhibition at high [Ornithine]Hydroxylamine standard curve
Oxygen Consumption Dissolved O2​ depletionOxidative half-reactionOverestimates kcat​ if uncoupling occursAddition of Catalase (detects H2​O2​ )

Part 3: Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting. L-ornithine N5-monooxygenases rely on the formation of a highly reactive C4a-hydroperoxyflavin intermediate. If this intermediate decays before transferring the hydroxyl group to ornithine, the enzyme "uncouples," producing hydrogen peroxide ( H2​O2​ ) instead of the hydroxylated product[2][6].

CatalyticCycle FADox Enzyme-FAD(ox) FADred Enzyme-FAD(red)-NADP+ FADox->FADred + NADPH FADOOH C4a-hydroperoxyflavin Intermediate FADred->FADOOH + O2 Product N5-hydroxyornithine + NADP+ + H2O FADOOH->Product + L-Ornithine (Productive) Uncoupling H2O2 + NADP+ (Uncoupling Pathway) FADOOH->Uncoupling No Substrate or NADH used (Abortive) Product->FADox Uncoupling->FADox

Catalytic cycle of L-ornithine N5-monooxygenase highlighting productive hydroxylation vs. uncoupling.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my NADPH oxidation rate high, but the Csaky hydroxylation assay shows little to no product?

A: You are observing enzymatic uncoupling. In Class B flavin-dependent monooxygenases, the C4a-hydroperoxyflavin intermediate is stabilized by the presence of the oxidized cofactor ( NADP+ ) remaining bound in the active site[6][10]. If the active site geometry is perturbed (e.g., by using a mutant enzyme, the wrong cofactor, or an inhibitor), the intermediate prematurely decays into H2​O2​ and oxidized FAD[2][6].

  • Actionable Step: Verify your cofactor. These enzymes strongly prefer NADPH over NADH. For example, SidA shows an 8-fold preference for NADPH; using NADH results in poor stabilization of the intermediate and massive uncoupling[8]. Additionally, verify uncoupling by adding a catalase-based H2​O2​ detection assay to your workflow[7][8].

Q2: I am generating a Michaelis-Menten curve, but my velocity drops at high L-ornithine concentrations in the Csaky assay. Is my enzyme denaturing?

A: No, you are observing substrate inhibition. Enzymes like PvdA exhibit pronounced substrate inhibition in the hydroxylation assay at L-ornithine concentrations exceeding 5 mM[3][5]. Interestingly, this inhibition is not observed in the NADPH oxidation assay[3]. This suggests that at high concentrations, a second ornithine molecule may bind to the enzyme-product complex, trapping it in an unproductive state that still allows for basal flavin reduction but prevents product release.

  • Actionable Step: Restrict your kinetic modeling for the hydroxylation assay to [L-ornithine] < 5 mM, or use a substrate inhibition kinetic model ( V0​=Vmax​[S]/(Km​+[S]+[S]2/Ki​) ) to accurately fit your data[3][11].

Q3: Can I use standard chloride-based buffers (like Tris-HCl or NaCl) for these assays?

A: Proceed with caution. Chloride acts as a mixed inhibitor with respect to L-ornithine and a competitive inhibitor with respect to NADPH for enzymes like PvdA[11][12]. High ionic strength is required for protein solubility, but the choice of salt matters.

  • Actionable Step: Switch to 100 mM potassium phosphate buffer (pH 7.5–8.0), which provides the necessary ionic strength without introducing competitive halide inhibition[3][5].

Q4: I want to test lysine as an alternative substrate. Will the Csaky assay work?

A: Lysine is a non-substrate effector. L-ornithine N5-monooxygenases are highly specific for L-ornithine. Assays testing L-lysine (or other amino acids like arginine) will yield no hydroxylated product in the Csaky assay[3][8]. However, lysine can act as a mixed inhibitor and may trigger slight substrate-independent NADPH oxidation[3].

TroubleshootingTree Start Assay Discrepancy: High NADPH Oxidation, Low Product Formation CheckCofactor Check Cofactor: Are you using NADH or NADPH? Start->CheckCofactor NADH NADH CheckCofactor->NADH NADPH NADPH CheckCofactor->NADPH FixNADH Switch to NADPH. NADP+ is required to stabilize C4a-hydroperoxyflavin. NADH->FixNADH CheckSubstrate Check [L-Ornithine] NADPH->CheckSubstrate HighSubstrate > 5 mM CheckSubstrate->HighSubstrate LowSubstrate < 5 mM CheckSubstrate->LowSubstrate FixSubstrate Reduce[L-Ornithine]. Substrate inhibition occurs in hydroxylation assay. HighSubstrate->FixSubstrate CheckH2O2 Measure H2O2 production to confirm uncoupling. LowSubstrate->CheckH2O2

Troubleshooting logic tree for resolving discrepancies between NADPH oxidation and product formation.

References

  • Characterization of L-ornithine-N5-oxygenase in A.
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Biochemical Characterization of a Flavin Adenine Dinculeotide-Dependent Monooxygenase, Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism Source: ACS Publications URL
  • 1.14.13.196 L-ornithine N(5)-monooxygenase[NAD(P)
  • Characterization of a Nitro-Forming Enzyme Involved in Fosfazinomycin Biosynthesis Source: NSF Public Access Repository URL
  • Source: National Institutes of Health (NIH)
  • Aspergillus fumigatus SidA Is a Highly Specific Ornithine Hydroxylase with Bound Flavin Cofactor Source: ACS Publications URL
  • Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis Source: MDPI URL
  • (A) Reaction catalyzed by abachelin monooxygenase (AMO). (B) Structure...

Sources

Optimization

Technical Support Center: Enhancing the Stability of L-ornithine N5-Monooxygenase

Welcome to the technical support center for L-ornithine N5-monooxygenase (OMO). This guide is designed for researchers, scientists, and drug development professionals who are working with this flavin-dependent monooxygen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for L-ornithine N5-monooxygenase (OMO). This guide is designed for researchers, scientists, and drug development professionals who are working with this flavin-dependent monooxygenase and encountering stability challenges. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve reliable results.

L-ornithine N5-monooxygenase, also known as PvdA in Pseudomonas aeruginosa and SidA in Aspergillus fumigatus, is a critical enzyme in the biosynthesis of siderophores, which are iron-chelating molecules essential for the virulence of many pathogenic bacteria and fungi.[1][2] Its role in microbial pathogenesis makes it a promising target for novel antimicrobial agents.[3] However, like many enzymes, OMO can be prone to instability, which can hinder experimental progress. This guide will walk you through common stability issues and provide actionable solutions.

I. Understanding L-ornithine N5-Monooxygenase Stability

L-ornithine N5-monooxygenase catalyzes the FAD- and NADPH-dependent hydroxylation of the terminal amino group of L-ornithine.[4][5] The stability of this enzyme is influenced by a variety of factors, including temperature, pH, buffer composition, and the presence of its cofactors. The catalytic cycle involves a stable C4a-hydroperoxyflavin intermediate, and the presence of NADP+ is crucial for its stabilization.[4][6]

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments with OMO, providing potential causes and step-by-step solutions.

Problem 1: Rapid Loss of Enzyme Activity During Purification or Storage

Potential Causes:

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact enzyme stability. Most enzymes have a specific pH range in which they are most stable.[7]

  • Absence of Stabilizing Agents: Cofactors, substrates, or other molecules can help maintain the enzyme's conformational integrity.[7]

  • Proteolytic Degradation: Contaminating proteases from the expression host can degrade the enzyme.[8]

  • Oxidation: The enzyme may be sensitive to oxidation, particularly if it contains reactive cysteine residues.[7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to denaturation and aggregation.[9]

Solutions:

Workflow for Optimizing Buffer Conditions

G

  • Buffer Optimization:

    • pH Screening: Perform a pH screen using a range of buffers (e.g., sodium phosphate, Tris-HCl, HEPES) to determine the optimal pH for stability. For SidA from A. fumigatus, a pH of 7.5 is often used for activity assays.[4]

    • Ionic Strength: Evaluate the effect of varying salt concentrations (e.g., 50-500 mM NaCl) on enzyme stability.

  • Addition of Stabilizing Agents:

    • Cofactors: Supplement purification and storage buffers with FAD (e.g., 10-20 µM) and consider the presence of NADPH or NADP+ as it is known to stabilize the C4a-hydroperoxyflavin intermediate.[4][10]

    • Substrate/Inhibitor: The addition of the substrate L-ornithine or a competitive inhibitor can sometimes enhance stability by locking the enzyme in a more stable conformation.[7]

    • Glycerol: Include glycerol (10-50% v/v) in the storage buffer to act as a cryoprotectant and protein stabilizer.[8]

  • Protease Inhibition:

    • Add a commercially available protease inhibitor cocktail to the lysis buffer during protein extraction.

  • Reducing Conditions:

    • If oxidation is suspected, include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) in the buffers (typically 1-5 mM).[7]

  • Proper Storage:

    • Aliquot the purified enzyme into single-use volumes to minimize freeze-thaw cycles.[9]

    • Flash-freeze the aliquots in liquid nitrogen before storing them at -80°C.

Problem 2: Low or No Enzymatic Activity in Assays

Potential Causes:

  • Inactive Enzyme: The enzyme may have lost activity due to issues described in Problem 1.

  • Suboptimal Assay Conditions: The assay buffer, temperature, or concentrations of substrates and cofactors may not be optimal.

  • Incorrect Cofactor: OMO from A. fumigatus (SidA) shows a preference for NADPH over NADH.[6][11]

  • Inhibitors in the Preparation: Contaminants from the purification process (e.g., high concentrations of imidazole) can inhibit enzyme activity.

Solutions:

Troubleshooting Low Enzyme Activity

G

  • Verify Enzyme Integrity: Run an SDS-PAGE gel to confirm that the purified protein is intact and has not been degraded.

  • Optimize Assay Conditions:

    • Cofactor and Substrate Concentrations: Ensure that you are using saturating concentrations of L-ornithine and NADPH. The concentration of NADPH should be sufficient for the duration of the assay.

    • Temperature: Determine the optimal temperature for your specific OMO. While many assays are performed at 25°C, this may not be optimal for all homologs.[4]

  • Ensure Correct Cofactor: Use NADPH as the electron donor for OMO from A. fumigatus (SidA) as it has a strong preference for it.[6][11]

  • Remove Potential Inhibitors: If inhibitors are suspected, perform dialysis or buffer exchange to remove them.

Problem 3: Enzyme Aggregation

Potential Causes:

  • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[7]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can expose hydrophobic patches, leading to aggregation.

  • Presence of Unfolded or Misfolded Protein: Improper folding during expression can lead to aggregation-prone species.

Solutions:

  • Optimize Protein Concentration: Determine the highest concentration at which your OMO remains soluble and stable. It may be necessary to work with more dilute solutions.

  • Buffer Additives:

    • Non-detergent Sulfobetaines (NDSBs): These compounds can sometimes help to solubilize proteins and prevent aggregation.

    • Arginine: The addition of L-arginine to the buffer can suppress protein aggregation.

  • Expression Optimization:

    • Lower Expression Temperature: Reducing the expression temperature (e.g., to 16-20°C) can slow down protein synthesis and promote proper folding.

    • Solubility-Enhancing Fusion Tags: Expressing OMO with a solubility-enhancing fusion partner (e.g., Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST)) can improve solubility.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical stability of purified L-ornithine N5-monooxygenase?

A1: The stability can vary depending on the source organism and the specific storage conditions. Generally, when stored properly in an optimized buffer containing cryoprotectants at -80°C, the enzyme should retain activity for several months. For example, the C4a-hydroperoxyflavin intermediate of SidA from A. fumigatus is remarkably stable with a half-life of about 30 minutes.[4]

Q2: Can I use NADH instead of NADPH for the OMO reaction?

A2: For some OMOs, like SidA from A. fumigatus, NADPH is strongly preferred.[6][11] While some activity might be observed with NADH, it is generally much lower. It is crucial to use the preferred cofactor for optimal activity.

Q3: My OMO is expressed in inclusion bodies. How can I obtain active enzyme?

A3: Expression in inclusion bodies is a common challenge.[8] You can try to optimize expression conditions to favor soluble expression (see Problem 3). Alternatively, you will need to solubilize the inclusion bodies using denaturants (e.g., urea or guanidine hydrochloride) and then refold the protein. Refolding protocols need to be empirically optimized for each protein and often involve a gradual removal of the denaturant in the presence of stabilizing additives.

Q4: Are there any known mutations that can improve the stability of OMO?

A4: Protein engineering strategies, such as site-directed mutagenesis, can be employed to enhance enzyme stability.[12][13] While specific stabilizing mutations for OMO are not extensively documented in publicly available literature, general principles of protein stabilization can be applied. These include introducing disulfide bonds, optimizing surface charges, and improving packing of the hydrophobic core. A rational design approach, guided by the protein's 3D structure, would be the most effective strategy.[1][13]

Q5: How does the binding of ornithine affect the stability and activity of the enzyme?

A5: The binding of the substrate, L-ornithine, is crucial for the catalytic cycle to proceed to the hydroxylation step.[4] Mutagenesis studies on SidA have shown that specific residues that interact with ornithine are essential for catalysis.[4] For instance, the mutation of Lys107 to Alanine in SidA abolishes activity, highlighting the importance of this interaction for proper substrate binding and positioning.[4] Therefore, ensuring the presence of ornithine is critical for the hydroxylation reaction.

IV. Experimental Protocols

Protocol 1: General Assay for L-ornithine N5-monooxygenase Activity

This protocol is a general guideline and may require optimization for your specific enzyme.

  • Prepare an assay solution in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).[4]

  • Add L-ornithine to the desired final concentration (e.g., varying concentrations for kinetic analysis).[4]

  • Add NADPH to a final concentration of 1 mM.[4]

  • Initiate the reaction by adding the purified OMO to a final concentration of 2 µM.[4]

  • Incubate the reaction at a constant temperature (e.g., 25°C) with constant shaking or stirring.[4]

  • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm or measure the formation of the hydroxylated product using a specific assay like the Csaky iodine oxidation assay.[4]

Protocol 2: Screening for Optimal Buffer pH
  • Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0).

  • Dilute the purified enzyme into each buffer to a final concentration where it is stable for the duration of the experiment.

  • Incubate the enzyme in each buffer at a specific temperature (e.g., 4°C or on ice) for a set period (e.g., 24 hours).

  • At various time points, take an aliquot from each buffer and measure the residual enzyme activity using the standard assay protocol.

  • Plot the residual activity against pH to determine the optimal pH range for stability.

V. Data Presentation

ParameterA. fumigatus SidAP. aeruginosa PvdA
Substrate L-ornithineL-ornithine
Cofactors FAD, NADPH (preferred)FAD, NADPH
Optimal pH (reported for activity) ~7.5Not specified
Structure HomotetramerHomodimer

Table 1: Comparative properties of L-ornithine N5-monooxygenases from different organisms.[1][2][4][5]

VI. References

  • Rosy, J. C., Babkiewicz, E., Maszczyk, P., Mrówka, P., Kumar, B. K., Murugesan, S., Kunjiappan, S., & Sundar, K. (2022). l-Ornithine-N5-monooxygenase (PvdA) Substrate Analogue Inhibitors for Pseudomonas aeruginosa Infections Treatment: Drug Repurposing Computational Studies. Biomolecules, 12(7), 887. [Link]

  • Ghavam, N. (2011). Characterization of L-ornithine-N5-oxygenase in A. fumigatus. SFU Summit. [Link]

  • Gottlin, E. B., Gikonyo, K. M., & Sobrado, P. (2012). Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase. Archives of biochemistry and biophysics, 522(2), 134–140. [Link]

  • UniProt Consortium. (2023). sidA - L-ornithine N(5)-monooxygenase - Aspergillus fumigatus (strain ATCC MYA-4609 / CBS 101355 / FGSC A1100 / Af293) (Neosartorya fumigata). UniProtKB. [Link]

  • Rosy, J. C., Babkiewicz, E., Maszczyk, P., Mrówka, P., Kumar, B. K., Murugesan, S., Kunjiappan, S., & Sundar, K. (2022). l-Ornithine-N5-monooxygenase (PvdA) Substrate Analogue Inhibitors for Pseudomonas aeruginosa Infections Treatment: Drug Repurposing Computational Studies. PubMed, 35883443. [Link]

  • Ghavam, N. (2011). Characterization of L-ornithine-N5-oxygenase in A. fumigatus. SFU Summit. [Link]

  • Wikipedia contributors. (2023). L-ornithine N5 monooxygenase. Wikipedia. [Link]

  • MDPI. (2025). Protein Engineering for Industrial Biocatalysis: Principles, Approaches, and Lessons from Engineered PETases. [Link]

  • BRENDA. (n.d.). Information on EC 1.14.13.196 - L-ornithine N5-monooxygenase [NAD(P)H]. [Link]

  • PubMed. (2005). Protein engineering of toluene ortho-monooxygenase of Burkholderia cepacia G4 for regiospecific hydroxylation of indole to form various indigoid compounds. [Link]

  • PatSnap. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]

  • Royal Society of Chemistry. (n.d.). Structure-based protein engineering enables prenyl donor switching of a fungal aromatic prenyltransferase. [Link]

  • ACS Publications. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. [Link]

  • Systematic Reviews in Pharmacy. (2020). An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. [Link]

  • The Scientist. (2024). Insights Into Protein Engineering: Methods and Applications. [Link]

Sources

Troubleshooting

overcoming substrate inhibition in L-ornithine N5-monooxygenase

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Author: BenchChem Technical Support Team. Date: March 2026

[label="", color="#5FRefiningReactionDiagram I'mnowiteratingonthereactionflowdiagram, focusingonclarity.I'veexpandedthenodeandedgelabelstoclarifythereactionsteps, specificallyshowingtheenzyme'scycleanduncouplingprocessindetail.Thediagramwillnowincludehydrogenionsasproduct.Thishelpsclarifytheenzyme'smechanism.FinalizingDataPresentation I'mnowputtingthefinishingtouchesonthetechnicalsupportcontent, focusingoncleardatapresentation.I'vecompiledkineticdataandinhibitionthresholdsforPvdAandSidAintoacomprehensivetable, includingtheirsourceorganisms, byproducts, andrelevantcitations.I'malsopreparingtofinalizetheDOTdiagramofthereactionflow.I'mnowmakingfinaladjustmentstoensureiteffectivelyillustratesboththecatalyticcycleandtheuncouplingmechanism, enhancingunderstandingoftheenzymebehaviors.DraftingtheSupportGuide I'mnowdraftingthetechnicalguidecontent, withastrongfocusonaddressingreal-worlduserchallenges.Specifically, IwilladdressissueslikerapidNADPHoxidationwithoutproductformationandscalingfailuresduetoyielddrops.I'mfocusingoncraftingarobust, step-by-stepfed-batchprotocoltoensureclearandactionableguidance.RefiningFlowChartDetail I'mnowrefiningthereactionflowDOTdiagramforinclusioninthetechnicalguide.IhaveexpandedtheDOTdiagramfurthertoexplicitlyillustratetheimpactofhighsubstrateconcentrationsonthereactioncycle, includingtheimpactofahighconcentrationofL-ornithine.Thiswillhelpaddressanumberofquestions.Iamalsopreparingthetext.#TechnicalSupportCenter:OvercomingSubstrateInhibitioninL-OrnithineN5-MonooxygenaseWelcometotheBiocatalysisTechnicalSupportCenter.Thisguideisengineeredforresearchers, scientists, anddrugdevelopmentprofessionalsworkingwithflavin-dependentmonooxygenases(FMOs), specificallyL-ornithineN5-monooxygenasevariantssuchasPvdA(Pseudomonasaeruginosa)andSidA(Aspergillusfumigatus).Theseenzymesarecriticalforthefirstcommittedstepinhydroxamatesiderophorebiosynthesis[1.1].

When scaling up these reactions for drug development or preparative synthesis, users frequently encounter severe substrate inhibition. This guide provides mechanistic diagnostics, structural insights, and field-proven engineering protocols to troubleshoot and overcome these bottlenecks.

Part 1: Diagnostic Center & Mechanistic FAQs

Q: My spectrophotometric assay shows rapid NADPH oxidation, but mass spectrometry confirms zero N5-hydroxy-L-ornithine product formation. What is happening? A: You are observing enzymatic "uncoupling" driven by substrate inhibition[1][2]. In a healthy catalytic cycle, the enzyme forms a reactive C4a-hydroperoxyflavin intermediate that transfers an oxygen atom to L-ornithine[3]. However, when L-ornithine concentrations exceed optimal thresholds (e.g., > 5 mM for PvdA), a second substrate molecule binds to a secondary inhibitory site[4]. This non-productive ternary complex destabilizes the intermediate, causing it to abortively decay into hydrogen peroxide (H2O2) and water, entirely wasting the reducing equivalents of NADPH[2][4].

Q: I am working with SidA, and my substrate concentration is low, but I am still seeing uncoupling and H2O2 accumulation. Why? A: Unlike PvdA, SidA also exhibits severe substrate inhibition at high concentrations of its cofactors, NADPH and NADH[3][5]. Excess NADPH forces the enzyme into a rapid resting-state reduction cycle before the L-ornithine substrate can properly dock and stabilize the "in" conformation of the active site[3]. This leads to premature oxygen activation and subsequent H2O2 release.

Q: Can non-substrate analogs cause this same uncoupling effect? A: Yes. If your reaction mixture contains L-lysine or D-ornithine, these molecules act as non-substrate effectors. They are sufficiently similar in size to enter the active site and stimulate NADPH oxidation, but they cannot be hydroxylated efficiently, resulting in pure uncoupling and rapid H2O2 generation[4][6].

Mechanism E_FAD Enzyme-FAD (Resting State) E_FADH2 Enzyme-FADH2 + NADP+ E_FAD->E_FADH2 NADPH + H+ E_FAD_OOH C4a-hydroperoxyflavin Intermediate E_FADH2->E_FAD_OOH O2 + L-Ornithine Product N5-hydroxy-L-ornithine (Product) E_FAD_OOH->Product Normal Catalysis [L-Orn] < 5mM Substrate_Inhib High [L-Ornithine] Secondary Site Binding E_FAD_OOH->Substrate_Inhib Excess Substrate Product->E_FAD Release H2O Uncoupling Uncoupling (H2O2 Release) Uncoupling->E_FAD Wasted NADPH Substrate_Inhib->Uncoupling Abortive Decay

Figure 1: Catalytic cycle of L-ornithine N5-monooxygenase vs. the H2O2 uncoupling pathway.

Part 2: Quantitative Kinetic Data

To properly engineer your reaction, you must strictly respect the kinetic boundaries of your specific monooxygenase variant. Below is a comparative summary of inhibition thresholds.

EnzymeSource OrganismPrimary Substrate Inhibition TriggerUncoupling ByproductsReference
PvdA Pseudomonas aeruginosa> 5 mM L-Ornithine (K_I = 31 ± 5 mM)H2O2, NADP+[1],[4]
SidA Aspergillus fumigatusHigh [NADPH] or [NADH]H2O2, NADP+[5],[3]

Part 3: Engineering Solutions & Protocols

Strategy A: The Fed-Batch Biocatalysis Workflow

To overcome substrate inhibition without genetically modifying the enzyme, the most effective self-validating system is a continuous fed-batch reactor[7][8]. By feeding the substrate at a rate perfectly matched to the enzyme's turnover number ( kcat​ ), the steady-state concentration of L-ornithine remains below the 5 mM uncoupling threshold.

Step-by-Step Protocol:

  • Initial Batch Setup: Initialize the bioreactor with 50 mM Tris-HCl buffer (pH 8.0), 10 μM FAD, and your purified monooxygenase. Introduce an initial L-ornithine concentration of exactly 2.0 mM. This ensures the enzyme is saturated for Michaelis-Menten kinetics but remains safely below the >5 mM substrate inhibition threshold[1].

  • Cofactor Regeneration Integration: Do not add bulk NADPH, as this will trigger uncoupling in SidA variants[5]. Instead, add a catalytic amount of NADP+ (0.1 mM) alongside a Glucose Dehydrogenase (GDH) regeneration system (GDH enzyme + 10 mM glucose)[7]. This maintains a constant, low-level supply of NADPH.

  • Sensor Calibration: Hook up an inline UV-Vis spectrophotometer flow cell to monitor absorbance at 340 nm (NADPH concentration).

  • Dynamic PID Feeding: Program a PID (Proportional-Integral-Derivative) controller linked to a syringe pump. Set the setpoint to maintain a stable 340 nm baseline. As the GDH system regenerates NADPH, the consumption rate dictates the L-ornithine feed rate.

  • In Situ Product Removal (ISPR): To prevent product inhibition over long durations, circulate the reactor broth through an external loop containing an anion-exchange resin designed to capture N5-hydroxy-L-ornithine continuously[9].

FedBatch Sensor UV-Vis Sensor (NADPH @ 340nm) Controller PID Controller (Maintain [Orn] < 5mM) Sensor->Controller NADPH consumption rate Pump Syringe Pump (L-Ornithine Feed) Controller->Pump Adjust feed rate Reactor Bioreactor (Enzyme + FAD) Pump->Reactor Continuous Substrate Reactor->Sensor Real-time sampling Output Product Accumulation (No Uncoupling) Reactor->Output High Yield

Figure 2: Fed-batch bioreactor control loop to prevent substrate inhibition.

Strategy B: Enzyme Engineering (Molecular Optimization)

Q: The fed-batch system is too complex for our current infrastructure. Can we engineer the enzyme to resist substrate inhibition? A: Yes. Substrate inhibition in FMOs is structurally driven by secondary binding sites or excessive active-site flexibility[4][8].

  • Rational Design: Crystallographic data of PvdA (e.g., PDB: 3S5W) reveals that the active site sits at the interface of the FAD-binding, NADPH-binding, and small helical ornithine-binding domains[2]. By performing site-directed mutagenesis on the peripheral residues of the ornithine-binding domain, you can sterically hinder the docking of the second (inhibitory) L-ornithine molecule without disrupting the primary catalytic pocket.

  • Directed Evolution: If the secondary binding site is ambiguous, utilize error-prone PCR (epPCR) coupled with a high-throughput colorimetric assay[8]. Screen mutant libraries specifically for low H2O2 production (using a horseradish peroxidase/Amplex Red coupled assay) in the presence of 15 mM L-ornithine. Mutants that exhibit high NADPH oxidation and low H2O2 production have successfully decoupled the substrate inhibition mechanism.

References[5] Inhibition of the Flavin-Dependent Monooxygenase Siderophore A (SidA) Blocks Siderophore Biosynthesis and Aspergillus fumigatus Growth | ACS Chemical Biology - acs.org - URL[1] Biochemical Characterization of a Flavin Adenine Dinculeotide-Dependent Monooxygenase, Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism | Biochemistry - acs.org - URL[4] Biochemical Characterization of a Flavin Adenine Dinculeotide-Dependent Monooxygenase, Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism | Biochemistry - acs.org - URL[3] L-ornithine N5 monooxygenase - wikipedia.org - URL[7] Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli - nih.gov - URL[2] Flavin-dependent N-hydroxylating enzymes: distribution and application - nih.gov - URL[6] Biochemical Characterization of a Flavin Adenine Dinculeotide-Dependent Monooxygenase, Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism | Biochemistry - acs.org - URL[8] Molecular Engineering and Utilization of Cyclohexanone Monooxygenase in the Cascade Biocatalytic Synthesis of ε-Caprolactone - acs.org - URL[9] Flavoprotein monooxygenases for oxidative biocatalysis: recombinant expression in microbial hosts and applications - frontiersin.org - URL

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Ornithine and its Hydroxylated Form

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the chromatographic challenges of separating ornithine and its hydroxylated analogue, hydroxyor...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the chromatographic challenges of separating ornithine and its hydroxylated analogue, hydroxyornithine. As highly polar, basic compounds, they present unique difficulties in retention, resolution, and peak shape. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions, but the fundamental principles behind them.

Section 1: Foundational Method Development

This section addresses the initial choices and foundational questions a scientist faces when developing a separation method for these analytes.

Q1: What are the primary challenges in separating ornithine and hydroxyornithine, and which HPLC mode should I start with?

A1: The primary challenges stem from the inherent physicochemical properties of ornithine and its hydroxylated form:

  • High Polarity: Both molecules are highly polar and water-soluble, with ornithine having a LogP of -4.22[1]. Hydroxylation further increases this polarity. This leads to very poor retention on traditional reversed-phase (RP-HPLC) C18 columns.[2]

  • Basic Nature: Ornithine possesses three ionizable groups with pKa values of approximately 1.71 (carboxyl), 8.69 (α-amino), and 10.76 (δ-amino).[3] This basicity can lead to strong, undesirable interactions with acidic residual silanols on silica-based columns, causing significant peak tailing.[4][5]

Given these properties, you have two primary strategic choices for your initial method development:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred starting point for underivatized analysis. HILIC stationary phases are polar, and the mobile phase is high in organic content. The separation is based on the partitioning of the polar analytes into a water-enriched layer on the stationary phase surface.[6] Since hydroxyornithine is more polar than ornithine, it will be more strongly retained in HILIC mode.

  • Reversed-Phase HPLC with Ion-Pairing (RP-IPC): If you must use reversed-phase instrumentation, this is a viable alternative. An ion-pairing reagent (e.g., a perfluorinated carboxylic acid) is added to the mobile phase. This reagent has a hydrophobic tail and a charged head, which pairs with the charged analyte, effectively increasing its hydrophobicity and promoting retention on the C18 column.[2][7]

The diagram below illustrates the decision-making workflow for selecting the appropriate chromatographic mode.

G cluster_0 cluster_1 HILIC Pathway cluster_2 Reversed-Phase Pathway cluster_3 start Start: Analyze Ornithine & Hydroxyornithine Properties properties Key Properties: - High Polarity (Low LogP) - Basic (Multiple pKa values) start->properties choice Choose Primary HPLC Mode properties->choice hilic HILIC Mode choice->hilic Recommended for underivatized analysis & MS compatibility rp RP-HPLC Mode choice->rp Alternative when HILIC is not available or for specific selectivity needs hilic_col Select Column: - Amide - Penta-hydroxy - Bare Silica hilic->hilic_col hilic_mp Optimize Mobile Phase: - High Acetonitrile (>80%) - Volatile Buffer (e.g., Ammonium Formate) - Adjust Buffer Concentration & pH hilic_col->hilic_mp end_node Proceed to Troubleshooting & Fine-Tuning hilic_mp->end_node rp_strategy Strategy: Ion-Pairing (IPC) or Derivatization rp->rp_strategy ipc_reagent Select IPC Reagent: - TFA (UV) - HFBA (UV/MS) - PFPA (UV/MS) rp_strategy->ipc_reagent rp_mp Optimize Mobile Phase: - Low pH (2-3) to protonate analytes - Adjust Organic Modifier (ACN/MeOH) - Optimize IPC concentration ipc_reagent->rp_mp rp_mp->end_node

Caption: Method Selection Workflow for Ornithine Separation.
Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during method development and routine analysis.

Problem 1: Poor or No Retention in Reversed-Phase HPLC

Q2: I'm using a standard C18 column and my ornithine peaks are eluting at or near the void volume. Why is this happening and how can I fix it?

A2: This is expected behavior. As mentioned, ornithine and hydroxyornithine are too polar for significant retention on a hydrophobic C18 stationary phase.[2] The analytes spend most of their time in the polar mobile phase and have minimal interaction with the non-polar column packing.

Solutions:

  • Implement Ion-Pairing Chromatography (IPC): This is the most direct solution in an RP system. By adding an ion-pairing reagent, you form a neutral, more hydrophobic complex that can be retained.[7]

    • For UV Detection: Trifluoroacetic acid (TFA) at 0.1% is a common choice. It serves as both an ion-pairing agent and an acidifier to keep the analytes protonated.[8][9]

    • For Mass Spectrometry (MS) Detection: TFA is known to cause significant ion suppression in the MS source.[9] Use a more volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) or pentadecafluorooctanoic acid (PDFOA).[7][10] These provide excellent retention for basic compounds with better MS compatibility.

  • Switch to a Polar-Embedded or Mixed-Mode Column: Consider a reversed-phase column with a polar-embedded group (e.g., amide or carbamate). These columns offer alternative selectivity and can provide more retention for polar compounds compared to a standard C18. Mixed-mode columns with ion-exchange properties are also an option.[11]

  • Consider Pre- or Post-Column Derivatization: Derivatization chemically modifies the analytes to make them more hydrophobic and visible to UV or fluorescence detectors.[6] Common reagents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines.[12][13] While effective, this adds complexity and potential sources of error to your sample preparation.[14]

Protocol: Basic RP-IPC Method Development
  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.

  • Mobile Phase B: 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Scouting Gradient: Start with a broad gradient to find the elution window (e.g., 5% to 50% B over 15 minutes).

  • Optimization: Once the approximate elution percentage is known, create a shallower gradient around that range to improve resolution.

Problem 2: Severe Peak Tailing

Q3: My ornithine peak is tailing badly, even with some retention. What is causing this, and how can I achieve a symmetrical peak?

A3: Peak tailing for basic compounds like ornithine is almost always caused by secondary interactions with the stationary phase.[15] The primary culprit is the interaction between your positively charged (protonated) ornithine and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of the silica packing material.[4][16]

Solutions:

  • Lower the Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.5 - 3.0), you suppress the ionization of the silanol groups, neutralizing their negative charge.[4] This dramatically reduces the unwanted ionic interaction. At this pH, your basic analytes will be fully protonated (positively charged), ensuring consistent behavior. A rule of thumb is to work at least 1-2 pH units away from the analyte's pKa.[17]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are high-purity and have a much lower concentration of acidic silanol groups.[4] They are also extensively "end-capped," a process that chemically converts most residual silanols into less interactive groups. Columns with low silanol activity are specifically designed to improve peak shape for basic compounds.[5][11]

  • Add a Competing Base (Sacrificial Base): In the past, a small amount of a competing amine like triethylamine (TEA) was added to the mobile phase.[18] The TEA, being a strong base, preferentially interacts with the active silanol sites, effectively "shielding" them from your analyte. This is a less common approach with modern columns and can be problematic for MS detection.

The following diagram breaks down the troubleshooting process for peak tailing.

G cluster_causes Identify Potential Causes cluster_solutions Implement Solutions problem Problem: Peak Tailing for Ornithine cause1 Chemical Cause: Secondary Silanol Interactions (Primary Suspect for Amines) problem->cause1 Most Likely cause2 Physical Cause: Column Void / Dead Volume problem->cause2 cause3 Method Cause: Column Overload problem->cause3 solution1a Lower Mobile Phase pH (e.g., pH 2.5-3.0 with Formic Acid) Suppresses silanol ionization. cause1->solution1a Primary Solution solution1b Use High-Purity, End-Capped 'Base-Deactivated' Column (Fewer active silanol sites) cause1->solution1b Column Choice solution2 Check Fittings & Tubing Inject a neutral compound (e.g., Toluene). If it also tails, it's a physical issue. cause2->solution2 solution3 Reduce Injection Mass Dilute the sample and re-inject. cause3->solution3

Caption: Troubleshooting Workflow for Peak Tailing.
Problem 3: Poor Resolution Between Ornithine and Hydroxyornithine in HILIC

Q4: I have retention in HILIC mode, but my two peaks are not baseline-separated. How can I improve the resolution?

A4: In HILIC, resolution is governed by the partitioning of the analytes between the high-organic mobile phase and the aqueous layer on the stationary phase.[6] Fine-tuning this balance is key.

Solutions:

  • Optimize the Water Content (Aqueous Normal Phase): The amount of water in your mobile phase is the strongest elution solvent.

    • To increase retention and potentially improve resolution, decrease the water content (increase acetonitrile).

    • Make small, incremental changes (e.g., 1-2%). A very shallow gradient can significantly improve the separation of closely eluting peaks.

  • Adjust Buffer Concentration: The salt concentration in the mobile phase is a critical parameter in HILIC.[6] Increasing the buffer salt concentration (e.g., from 5 mM to 20 mM ammonium formate) can improve peak shape and alter selectivity by reducing secondary electrostatic interactions.[14]

  • Change the Mobile Phase pH: While less dramatic than in RP-HPLC, pH can still influence selectivity in HILIC by altering the charge state of the analytes and the stationary phase. Exploring a pH range from 3 to 6 might reveal an optimum for resolution.

  • Try a Different HILIC Stationary Phase: Different HILIC columns offer different selectivities. If you are using a bare silica column, try an amide- or diol-based phase. A penta-hydroxy column, for instance, offers separation based on hydrophilic partitioning with potential for hydrogen bonding interactions.[6][19]

Table 1: Starting Conditions for HILIC Method Optimization
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Rationale for Change
Column Amide Phase (e.g., XBridge BEH Amide)Penta-hydroxy PhaseAmide phases are robust and versatile; penta-hydroxy phases can offer unique selectivity through hydrogen bonding.[6]
Mobile Phase A 90:10 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.095:5 Acetonitrile/Water + 20 mM Ammonium Formate, pH 4.5Increase organic content to improve retention; increase buffer concentration to improve peak shape; adjust pH to alter selectivity.[6][14]
Mobile Phase B 50:50 Acetonitrile/Water + 10 mM Ammonium Formate, pH 3.050:50 Acetonitrile/Water + 20 mM Ammonium Formate, pH 4.5Consistent buffer across the gradient is crucial.
Gradient 0% B -> 40% B over 15 min0% B -> 25% B over 20 minA shallower gradient provides more time on the column to resolve closely eluting peaks.
Temperature 30 °C40 °CIncreasing temperature can sometimes improve peak efficiency, but may also decrease retention.
Section 3: Frequently Asked Questions (FAQs)

Q5: Do I need to derivatize my samples for detection? A5: It depends on your detector. Ornithine and hydroxyornithine lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at typical wavelengths (e.g., >220 nm).[6]

  • For UV/Fluorescence: Yes, pre- or post-column derivatization is generally required to attach a UV-absorbing or fluorescent tag to the molecules.[12][20]

  • For MS, CAD, or ELSD: No, derivatization is not necessary. These detectors do not rely on the optical properties of the analyte, making them ideal for the direct analysis of compounds like amino acids. HILIC-MS is a very common and powerful combination for this type of analysis.[14][21]

Q6: Which organic modifier is better: acetonitrile or methanol? A6: For HILIC, acetonitrile is the universal choice as the weak solvent due to its aprotic nature, which is essential for establishing the aqueous layer on the stationary phase. For reversed-phase, both can be used, but they offer different selectivities. Acetonitrile is generally a stronger eluting solvent than methanol in RP-HPLC and often produces sharper peaks and lower backpressure. If you have resolution issues, switching from acetonitrile to methanol (or vice versa) is a powerful way to change peak elution order.[17]

Q7: My method works for standards, but I see peak distortion with my biological samples. What should I do? A7: This is likely a matrix effect or an issue with your sample diluent.

  • Sample Diluent Mismatch: In HILIC, your sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high in acetonitrile). Injecting a purely aqueous sample will cause severe peak distortion.[22]

  • Matrix Effects: Biological samples (plasma, urine, tissue extracts) contain salts, lipids, and proteins that can interfere with chromatography. Implement a robust sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction) to clean up your sample before injection.

  • Guard Column: Always use a guard column, especially with complex samples. It protects your expensive analytical column from contamination and is a disposable component that can be replaced when performance degrades.[16]

References
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Advanced Materials Technology. [Link]

  • Slocum, R. D., & Flores, H. E. (1988). Determination of agmatine, arginine, citrulline and ornithine by reversed-phase liquid chromatography using automated pre-column derivatization with o-phthalaldehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 425(2), 269-276. [Link]

  • Alaiz, M., Navarro, J. L., Girón, J., & Vioque, E. (1992). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 591(1-2), 181-186. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (n.d.). Waters Corporation. [Link]

  • Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Separation of Amino Acid Mixture in HILIC Mode. (2022). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • direct analysis of amino acids by HILIC–eSI-MS. (n.d.). HILICON. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

  • Seiler, N., & Knödgen, B. (1979). Assay of ornithine decarboxylase activity by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 164(2), 143-155. [Link]

  • Roses, M., & Subirats, X. (2020). Buffer Considerations for LC and LC–MS. LCGC International, 33(11), 576-582. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]

  • HPLC Peak Tailing. (2022). Axion Labs. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]

  • Van Eeckhaut, A., & Van der Weken, G. (2004). Determination of 20 underivatized proteinic amino acids by ion-pairing chromatography and pneumatically assisted electrospray mass spectrometry. Journal of Chromatography A, 1045(1-2), 159-167. [Link]

  • Ganthi, H. K. R., & Seshagiri, R. V. (2020). A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (2019). Element Lab Solutions. [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? (2020). Reddit. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). Excellence in Analytical Chemistry. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research, 21(6), 1484-1495. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites, 12(1), 74. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2015). Journal of Analytical & Bioanalytical Techniques, 6(2). [Link]

  • Highly efficient chiral-pool synthesis of (2S,4R)-4-hydroxyornithine. (2001). Organic Letters, 3(20), 3141-3143. [Link]

  • High-performance liquid chromatography (HPLC) analysis of (2S,3S)-3-hydroxyornithine. (n.d.). ResearchGate. [Link]

  • Heterologous Expression, Purification, and Characterization of an l-Ornithine N5-Hydroxylase Involved in Pyoverdine Siderophore Biosynthesis in Pseudomonas aeruginosa. (2000). Journal of Bacteriology, 182(22), 6331-6337. [Link]

  • Ornithine. (n.d.). Merck Index. [Link]

  • Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. (2014). Biochemistry, 53(24), 3978–3989. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). Molecules, 29(23), 5483. [Link]

  • An enzymatic pathway for the biosynthesis of the formylhydroxyornithine required for rhodochelin iron coordination. (2012). Biochemistry, 51(14), 3047-3056. [Link]

  • L-(-)-Ornithine. (n.d.). PubChem. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. (2026). AnalyteGuru. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

  • HPLC Methods for analysis of Ornithine. (n.d.). HELIX Chromatography. [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]

  • A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-. (2020). Impactfactor.org. [Link]

  • Acid-base Chemistry of Amino Acids. (2025). LibreTexts Chemistry. [Link]

Sources

Troubleshooting

L-Ornithine N5-Monooxygenase (SidA/PvdA) Expression &amp; Purification Support Center

Welcome to the technical support center for the heterologous expression and purification of L-ornithine N5-monooxygenase. This FAD-dependent enzyme (e.g., PvdA from Pseudomonas aeruginosa, SidA from Aspergillus fumigatus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the heterologous expression and purification of L-ornithine N5-monooxygenase. This FAD-dependent enzyme (e.g., PvdA from Pseudomonas aeruginosa, SidA from Aspergillus fumigatus) catalyzes the first committed step in the biosynthesis of hydroxamate siderophores by hydroxylating the primary amine of L-ornithine.

Because this enzyme requires both a non-covalently bound flavin adenine dinucleotide (FAD) prosthetic group and an NADPH electron donor, researchers frequently encounter bottlenecks such as severe inclusion body formation, cofactor depletion, and apoenzyme instability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you recover high yields of the active holoenzyme.

Pathway & Workflow Visualization

G cluster_Reaction L-Ornithine N5-Monooxygenase Catalytic Cycle cluster_Workflow Expression & Purification Bottlenecks Substrate L-Ornithine + O2 Enzyme L-ornithine N5-monooxygenase (e.g., SidA / PvdA) Substrate->Enzyme Cofactor1 NADPH Cofactor1->Enzyme Electron Donor Cofactor2 FAD (Prosthetic Group) Cofactor2->Enzyme Bound Cofactor Product N5-hydroxy-L-ornithine Enzyme->Product Byproduct NADP+ + H2O Enzyme->Byproduct Exp Expression (E. coli) Lysis Lysis & IMAC Exp->Lysis N-terminal Tag / 18°C Agg Inclusion Bodies Exp->Agg C-terminal Tag / High Temp Active Active Holoenzyme Lysis->Active FAD Supplementation Inactive Inactive Apoenzyme Lysis->Inactive FAD Depletion

Figure 1: Catalytic requirements and common expression bottlenecks for L-ornithine N5-monooxygenase.

Troubleshooting Guide & FAQs

Q1: Why is my expressed L-ornithine N5-monooxygenase entirely in the insoluble fraction (inclusion bodies)? A1: The insolubility of this enzyme is heavily dictated by the placement of the affinity tag and the translation rate. Mechanistically, the C-terminus of PvdA/SidA is highly sensitive to steric hindrance, which disrupts native folding dynamics. Studies have demonstrated that a C-terminal His6 tag forces the protein entirely into inclusion bodies, whereas an N-terminal His6 tag yields a soluble monomer of ~51.6 kDa . Solution: Re-clone your construct to utilize an N-terminal His6 tag. Additionally, lower the induction temperature to 18°C and use a reduced IPTG concentration (e.g., 0.1–0.4 mM) to slow translation and allow the complex FAD-binding domain to fold properly.

Q2: My purified enzyme is soluble, but it shows no catalytic activity and lacks the characteristic yellow color of a flavoprotein. What went wrong? A2: You have successfully isolated the protein, but you have isolated the inactive apoenzyme. L-ornithine N5-monooxygenase binds FAD non-covalently. During cell lysis, immobilized metal affinity chromatography (IMAC), and size-exclusion chromatography (SEC), the equilibrium shifts, causing the FAD prosthetic group to dissociate into the vast buffer volume . The absence of an absorbance peak at 450 nm confirms FAD loss. Solution: Your purification protocol must act as a self-validating system for cofactor retention. Supplement all lysis, wash, and elution buffers with 10–50 µM FAD. Alternatively, reconstitute the purified apoenzyme by incubating it with a 5-fold molar excess of FAD on ice for 1 hour prior to SEC.

Q3: The enzyme precipitates during dialysis or concentration steps. How can I stabilize it? A3: The enzyme is prone to severe aggregation at low ionic strengths. An ionic strength of at least 100 mM (typically achieved with NaCl) is strictly required to shield surface hydrophobic patches and promote monomeric stability . Furthermore, the enzyme is most stable and active at a slightly alkaline pH (pH 8.0). Solution: Ensure your storage and dialysis buffers contain at least 100 mM NaCl and are buffered at pH 8.0 (e.g., 50 mM Tris-HCl or HEPES).

Q4: I am experiencing low biomass yield and suspected cellular toxicity during IPTG induction. How can I mitigate this? A4: Overexpression of an FAD- and NADPH-dependent monooxygenase imposes a severe metabolic burden on E. coli. The overexpressed enzyme acts as a massive sink for intracellular riboflavin/FAD and NADPH pools, leading to oxidative stress, metabolic stalling, and growth arrest . Solution: Supplement the culture medium with 1 mg/L riboflavin (an FAD precursor) to boost intracellular flavin pools prior to induction.

Quantitative Data: Impact of Parameters on Yield and Activity
Expression/Purification ParameterConditionSoluble Yield (mg/L)FAD Saturation (A450/A280)Catalytic Activity
Affinity Tag Placement C-terminal His6N/A (Inclusion Bodies)N/ANone
Affinity Tag Placement N-terminal His620–45< 5% (if unsupplemented)Low
Buffer FAD Supplementation 0 µM FAD20–45< 5%Low/Inactive
Buffer FAD Supplementation 10–50 µM FAD20–40> 80% (~0.1 ratio)Optimal
Buffer Ionic Strength < 20 mM NaClAggregatesN/AN/A
Buffer Ionic Strength 100+ mM NaClStable Monomer> 80%Optimal
Step-by-Step Methodology: Optimized Expression & FAD-Reconstitution Protocol

This protocol is designed as a self-validating workflow; successful execution is visually confirmed by a bright yellow eluate and quantitatively confirmed by an A450/A280 absorbance ratio of ~0.1.

Phase 1: Expression and In Vivo Cofactor Priming

  • Transformation: Clone the pvdA or sidA gene into an expression vector (e.g., pET-28a) ensuring an N-terminal His6-tag . Transform into E. coli BL21(DE3).

  • Pre-culture: Inoculate 1 L of LB broth (supplemented with 50 µg/mL kanamycin and 1 mg/L riboflavin ) with 10 mL of an overnight pre-culture. Causality: Riboflavin supplementation prevents the depletion of the host's native flavin pool during overexpression.

  • Induction: Grow at 37°C, 200 rpm until the OD600 reaches 0.6–0.8. Induce with 0.2 mM IPTG. Immediately shift the temperature to 18°C and incubate for 16–18 hours.

Phase 2: Lysis and IMAC Purification 4. Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 10 mM imidazole, and 50 µM FAD . Lyse via sonication (30s ON, 30s OFF, 5 cycles) on ice. Clarify by centrifugation at 15,000 × g for 45 min at 4°C. 5. IMAC Loading & Washing: Load the soluble fraction onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 30 mM imidazole, 10 µM FAD ). 6. Elution: Elute the target protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10 µM FAD ). Self-Validation: The eluate must appear distinctly yellow.

Phase 3: Size-Exclusion Chromatography (SEC) & Validation 7. Polishing: Concentrate the eluate using a 30 kDa MWCO centrifugal filter and load onto a Superdex 200 column equilibrated with SEC Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl ). Causality: 100 mM NaCl is the minimum ionic strength required to prevent monomeric aggregation. 8. Validation & Storage: Pool the monomeric fractions. Measure the absorbance at 450 nm (bound FAD) and 280 nm (total protein). An A450/A280 ratio of ~0.1 indicates stoichiometric FAD saturation. Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

References
  • Meneely, K. M., & Lamb, A. L. (2007). Biochemical Characterization of a Flavin Adenine Dinculeotide-Dependent Monooxygenase, Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism. Biochemistry, 46(42), 11930–11937.[Link]

  • Rosy, J. C., Babkiewicz, E., Maszczyk, P., Mrówka, P., Kumar, B. K., Murugesan, S., Kunjiappan, S., & Sundar, K. (2022). l-Ornithine-N5-monooxygenase (PvdA) Substrate Analogue Inhibitors for Pseudomonas aeruginosa Infections Treatment: Drug Repurposing Computational Studies. Biomolecules, 12(7), 887.[Link]

Optimization

Technical Support Center: Managing Cofactor Regeneration in Enzymatic Synthesis

Welcome to the technical support center for cofactor regeneration in enzymatic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cofactor regeneration in enzymatic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during biocatalytic processes. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection and implementation of cofactor regeneration systems.

Q1: What is cofactor regeneration and why is it critical for enzymatic synthesis?

Cofactor regeneration, also known as cofactor recycling, is the process of returning a cofactor to its active state after it has been consumed in an enzymatic reaction. Many valuable enzymatic reactions, particularly those catalyzed by oxidoreductases, rely on expensive nicotinamide cofactors such as NAD(H) and NADP(H). These cofactors are used in stoichiometric amounts, meaning one molecule of cofactor is consumed for each molecule of product formed.

Regeneration is critical for two primary reasons:

  • Economic Viability: The high cost of cofactors makes their stoichiometric use economically unfeasible for large-scale synthesis. An efficient regeneration system can reduce the required cofactor concentration by several orders of magnitude, dramatically lowering costs.

  • Process Efficiency: High concentrations of the oxidized or reduced cofactor can lead to product inhibition or shifts in reaction equilibrium, thereby lowering the final product yield. Maintaining an optimal ratio of the cofactor's oxidized to reduced form through regeneration can drive the primary reaction to completion.

Q2: What are the primary methods for cofactor regeneration?

Cofactor regeneration strategies can be broadly categorized into three main types: substrate-coupled, enzyme-coupled, and non-enzymatic methods.

  • Substrate-Coupled Regeneration: This is the simplest approach, where a single enzyme catalyzes both the main reaction and the regeneration step using a sacrificial co-substrate. A classic example is the use of a secondary alcohol (like isopropanol) in excess to drive the reduction of a ketone, where the same alcohol dehydrogenase enzyme regenerates NADH from NAD+.

  • Enzyme-Coupled Regeneration: This is the most common and often most efficient method. It employs a second, dedicated enzyme-substrate pair to regenerate the cofactor. For NADH regeneration, common systems include glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate. For NADPH regeneration, glucose-6-phosphate dehydrogenase (G6PDH) is frequently used.

  • Non-Enzymatic Methods: These include electrochemical, photochemical, and chemical methods. Electrochemical regeneration, for instance, uses an electrode to directly reduce or oxidize the cofactor. While these methods avoid the use of a second enzyme and substrate, they can be more complex to set up and may lead to cofactor degradation.

Q3: How do I select the most appropriate cofactor regeneration system for my specific application?

The ideal regeneration system depends on several factors related to your primary reaction and overall process goals. Consider the following:

  • Cofactor Specificity: Ensure the regeneration enzyme is specific for the required cofactor (NADH vs. NADPH).

  • Reaction pH: The optimal pH of the regeneration enzyme should be compatible with your primary enzyme. For example, the FDH/formate system is highly effective as the byproduct, CO2, is easily removed and does not alter the pH. The GDH/glucose system, however, produces gluconic acid, which can cause a significant pH drop if not adequately buffered.

  • Byproduct Compatibility: The byproducts of the regeneration reaction should not interfere with the primary enzyme, substrates, or downstream processing. For instance, the acetone produced from isopropanol in a substrate-coupled system might need to be removed.

  • Oxygen Sensitivity: If your primary enzyme is oxygen-sensitive, a regeneration system like FDH, which does not involve oxygen, is preferable. Some glucose dehydrogenases can produce hydrogen peroxide (H2O2) in the presence of oxygen, which can inactivate other enzymes.

  • Cost and Availability: The cost and availability of the regeneration enzyme and its co-substrate are crucial for large-scale applications.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Initial Observation: After the expected reaction time, HPLC or GC analysis shows minimal to no formation of the desired product.

Logical Diagnosis Workflow:

The absence of product points to a fundamental failure in one or more components of the catalytic system. The goal is to systematically isolate the point of failure.

Caption: Troubleshooting workflow for low product formation.

Step-by-Step Troubleshooting Protocol:

  • Validate Enzyme Activities Independently:

    • Action: Prepare two separate assays. In the first, test your primary enzyme with a stoichiometric amount of fresh, pre-reduced (e.g., NADH) or pre-oxidized (e.g., NAD+) cofactor. In the second, test your regeneration enzyme (e.g., GDH) with its substrate (glucose) and the corresponding cofactor form (NAD+).

    • Rationale: This step confirms the viability of each enzyme under the chosen reaction conditions (pH, temperature) without the complexity of the coupled system. If an enzyme is inactive, it is the root cause.

  • Verify Cofactor Integrity and Concentration:

    • Action: Prepare a solution of your cofactor in the reaction buffer. Measure its concentration spectrophotometrically (e.g., at 340 nm for NADH or NADPH) immediately after preparation and after incubating for the reaction duration at the target temperature.

    • Rationale: Cofactors, particularly the reduced forms, can degrade, especially at non-optimal pH values or elevated temperatures. This test ensures the cofactor is stable and present at the intended concentration.

  • Check for Substrate or Buffer Inhibition:

    • Action: Run the primary enzyme assay again, but this time, add the components of the regeneration system (e.g., glucose for a GDH system) to see if they inhibit the primary reaction. Conversely, add the primary substrate to the regeneration enzyme assay.

    • Rationale: The co-substrate for regeneration or its byproduct may inhibit the primary enzyme. This cross-check identifies any unforeseen interactions between the two systems.

Problem 2: Reaction Rate Declines Rapidly or Stalls Prematurely

Initial Observation: The reaction starts as expected, but the rate of product formation slows down and stops well before substrate conversion is complete.

Logical Diagnosis Workflow:

A stalling reaction suggests a dynamic issue where conditions change over time, leading to the inactivation of a key component or a shift in equilibrium.

Caption: Troubleshooting workflow for a stalled reaction.

Step-by-Step Troubleshooting Protocol:

  • Monitor pH Throughout the Reaction:

    • Action: Use a pH probe to measure the pH of the reaction mixture at the start and at several time points throughout the process.

    • Rationale: As mentioned, regeneration systems like GDH/glucose produce gluconic acid, which will lower the pH and can deactivate pH-sensitive enzymes. A stable pH is crucial for sustained activity. If a significant drop is observed, a stronger buffer system or an active pH control system (pH-stat) is required.

  • Investigate Enzyme Stability Under Operating Conditions:

    • Action: Incubate each enzyme separately in the full reaction buffer (including all substrates and cofactors) at the operating temperature. Withdraw aliquots over time and measure their residual activity.

    • Rationale: This experiment determines the operational stability of your enzymes. If activity is lost rapidly, consider enzyme immobilization, protein engineering for enhanced stability, or simply lowering the reaction temperature.

  • Test for Product and Byproduct Inhibition:

    • Action: Run a series of initial rate experiments for your primary enzyme where you add varying, known concentrations of the final product and the regeneration byproduct (e.g., gluconic acid or acetone) at the start of the reaction.

    • Rationale: High concentrations of either the main product or a byproduct can act as competitive or non-competitive inhibitors for the enzymes. Quantifying this effect will determine if accumulation is the cause of the stall. If inhibition is significant, strategies like in-situ product removal (ISPR) may be necessary.

Data and Protocols

Table 1: Comparison of Common NADH Regeneration Systems
Regeneration SystemCo-substrateByproductOptimal pH RangeAdvantagesDisadvantages
Glucose Dehydrogenase (GDH) D-GlucoseD-Glucono-δ-lactone (hydrolyzes to gluconic acid)6.0 - 8.0High activity, inexpensive substratepH drop, potential H₂O₂ formation
Formate Dehydrogenase (FDH) FormateCO₂6.5 - 9.0Volatile byproduct (no accumulation), high thermodynamic driving forceLower specific activity than GDH, potential substrate inhibition
Alcohol Dehydrogenase (ADH) IsopropanolAcetone7.0 - 9.0Inexpensive substrate, can be substrate-coupledByproduct (acetone) can inhibit enzymes and complicate downstream processing
Protocol: Spectrophotometric Assay for Dehydrogenase Activity

This protocol provides a general method for measuring the activity of either the primary or regeneration enzyme by monitoring the change in absorbance at 340 nm.

  • Prepare Reagents:

    • Buffer Solution (e.g., 100 mM Potassium Phosphate, pH 7.5).

    • Cofactor Stock Solution (e.g., 10 mM NAD⁺ or NADH).

    • Substrate Stock Solution (e.g., 100 mM of the relevant substrate).

    • Enzyme Solution (diluted to an appropriate concentration in buffer).

  • Setup Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to the desired reaction temperature (e.g., 30 °C).

  • Assay Procedure:

    • To a 1 mL cuvette, add:

      • 850 µL of Buffer Solution.

      • 50 µL of Substrate Stock Solution.

      • 50 µL of Cofactor Stock Solution (use NAD⁺ for oxidation reactions, NADH for reduction).

    • Mix by pipetting and place the cuvette in the spectrophotometer.

    • Wait for the signal to stabilize and initiate the measurement (this is your background rate).

    • Add 50 µL of the Enzyme Solution to start the reaction.

    • Mix quickly and immediately begin recording the change in absorbance (ΔA340) over time for 2-3 minutes.

  • Calculate Activity:

    • Determine the linear rate of absorbance change per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)

      • Where ε (molar extinction coefficient) for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

      • One Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

References

  • Zhu, L., & Zhang, J. (2021). Strategies for cofactor regeneration in the application of oxidoreductases. Biotechnology Advances, 47, 107693. [Link]

  • Hummel, W., & Gröger, H. (2014). Strategies for regeneration of nicotinamide coenzymes. Journal of Biotechnology, 191, 22-31. [Link]

  • Wu, H., Li, Z., & Wang, A. (2021). Recent advances in enzymatic and non-enzymatic cofactor regeneration. Bioresource Technology, 322, 124533. [Link]

  • Schäfer, L., & Weckbecker, A. (2020). Electrochemical Regeneration of Nicotinamide Cofactors. ChemCatChem, 12(23), 5859-5874. [Link]

  • Borchert, M. S., & Bornscheuer, U. T. (2013). H₂O₂-forming NAD(P)H oxidases: a novel and sustainable tool for the regeneration of nicotinamide cofactors. ChemCatChem, 5(9), 2464-2473. [Link]

  • Dawson, R. M. C., et al. (1986). Data for Biochemical Research (3rd ed.). Oxford University Press. [Link]

Troubleshooting

Technical Support Center: N(5)-Hydroxy-L-ornithine Biocatalytic Scale-Up

Welcome to the Advanced Biomanufacturing Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex scale-up of N(5)-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biomanufacturing Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex scale-up of N(5)-Hydroxy-L-ornithine (L-N5-OH-Orn) production.

L-N5-OH-Orn is a critical non-proteinogenic amino acid precursor for siderophores and highly decorated hexadepsipeptide antibiotics (e.g., kutznerides). Because chemical synthesis requires exhaustive protecting-group manipulations, enzymatic N-hydroxylation using flavin-dependent monooxygenases (NMOs) like SidA , PvdA , or KtzI is the industry standard for scalable, stereoselective production. However, scaling this aerobic, cofactor-dependent reaction introduces severe challenges in intermediate stability and cofactor coupling.

This guide provides field-proven workflows, self-validating protocols, and mechanistic troubleshooting to ensure your bioreactor runs at maximum efficiency.

Core Mechanistic Workflow: The Flavin Catalytic Cycle

To successfully scale up production, you must first understand the causality of the enzyme's mechanism. Flavin-dependent N-hydroxylases do not simply transfer oxygen; they rely on a highly reactive C4a-hydroperoxyflavin intermediate . The stabilization of this intermediate is entirely dependent on the precise binding of the substrate (L-ornithine) and the sustained presence of the oxidized cofactor (NADP+).

If the substrate is misaligned, or if the NADP+ cofactor slides out of the active site prematurely, the intermediate decays unproductively. This phenomenon, known as uncoupling , wastes NADPH and floods your bioreactor with toxic hydrogen peroxide (H₂O₂).

G FADox FAD(ox) + NADP+ FADred FAD(red) + NADPH FADox->FADred NADPH Reduction C4a C4a-hydroperoxyflavin FADred->C4a O2 Addition Uncoupling Uncoupling (H2O2) C4a->Uncoupling Misalignment Substrate L-Ornithine C4a->Substrate Substrate Binding Product L-N(5)-OH-Orn Product->FADox Product Release Uncoupling->FADox Decay Substrate->Product Hydroxylation

Catalytic cycle and uncoupling pathway of flavin-dependent N-hydroxylases.

Quantitative Process Parameters

Selecting the right biocatalyst and understanding its kinetic limitations is the first step in process design. Below is a comparison of the most common ornithine hydroxylases used in industrial scale-up.

Table 1: Kinetic Parameters and Coupling Efficiencies of Key Ornithine Hydroxylases

BiocatalystSource OrganismNative SubstrateK_m (μM)Coupling EfficiencyStructural & Mechanistic Notes
SidA (WT) Aspergillus fumigatusL-Ornithine~15075–95%Requires NADP+ sliding mechanism for C4a stabilization.
PvdA Pseudomonas aeruginosaL-Ornithine~200~80%Substrate binding actively triggers O₂ addition.
KtzI Kutzneria sp. 744L-Ornithine~180~85%Can utilize NADH, but with significantly lower efficiency.
SidA (S257A) Engineered VariantL-OrnithineN/A12%Mutation destabilizes intermediate, causing massive uncoupling.

Standard Operating Procedure: Self-Validating Bioreactor Scale-Up

This protocol utilizes a coupled enzyme system: an NMO (e.g., SidA or PvdA) for hydroxylation, and Glucose Dehydrogenase (GDH) for continuous NADPH regeneration.

Phase 1: Biocatalyst & Cofactor Priming (10L Scale)

  • Buffer Matrix: Prepare 10 L of 50 mM Tris-HCl (pH 8.0). Causality: Tris is required to buffer the initial acid generation from the GDH cycle before the pH-stat engages.

  • Substrate Loading: Add 100 mM L-ornithine and 150 mM Glucose (sacrificial electron donor).

  • Cofactor Assembly: Add 10 μM FAD and 1 mM NADP+. Causality: NADP+ is added in catalytic amounts because GDH will continuously reduce it to NADPH.

  • Enzyme Addition: Introduce 1 mg/mL purified NMO (SidA/PvdA), 0.5 mg/mL GDH, and 100 U/L Catalase. Causality: Catalase is mandatory to scavenge baseline H₂O₂ produced by natural uncoupling, preventing oxidative denaturation of your enzymes.

Phase 2: Aeration & pH-Stat Control

  • Oxygenation: Set agitation to 600 RPM and sparge with sterile air at 1 VVM. Maintain Dissolved Oxygen (DO) > 30%. Causality: Molecular oxygen is a stoichiometric substrate; O₂ starvation will immediately arrest the C4a-hydroperoxyflavin formation.

  • pH Regulation: Engage an automated pH-stat feeding 1M NaOH to strictly maintain pH 8.0.

Phase 3: The Self-Validation Check (Critical) Every robust process must validate its own performance in real-time.

  • The Logic: GDH oxidizes glucose to gluconic acid at a 1:1 molar ratio with NADPH regeneration. Therefore, the molar rate of NaOH added by your pH-stat must stoichiometrically match the rate of L-N5-OH-Orn formed (quantified via hourly HPLC aliquots).

  • The Validation: If your base addition rate significantly outpaces your product formation rate, your system is uncoupling . The enzymes are burning through NADPH and glucose to make H₂O₂ instead of product. If this divergence occurs, halt the reaction and proceed to the Troubleshooting Guide.

Troubleshooting Workflows (Q&A)

Q: My self-validation check failed. The bioreactor shows rapid NADPH turnover (high NaOH consumption), but L-N5-OH-Orn yields are abysmal. What is happening? A: You are experiencing severe uncoupling . In flavin-dependent N-monooxygenases, the enzyme reduces molecular oxygen to form the reactive C4a-hydroperoxyflavin intermediate. If the substrate is not perfectly aligned, this intermediate decays unproductively into hydrogen peroxide [1]. Actionable Fixes:

  • Check Substrate Purity: Trace amounts of D-ornithine or L-lysine act as non-substrate effectors. They bind the active site and trigger O₂ activation, but cannot be hydroxylated, leading to 100% uncoupling. Ensure your L-ornithine is stereopure.

  • Verify Cofactor Identity: Ensure you are using NADP+, not NAD+. The 2'-phosphate group of NADP+ interacts with specific residues (like Ser-257 in SidA) to form a "sliding mechanism" that physically shields the C4a-hydroperoxyflavin intermediate [2]. Using NADH disrupts this hydrogen-bonding network, destabilizing the intermediate and drastically increasing uncoupling [3].

Q: The reaction stalls prematurely, and the pH of the bioreactor is dropping rapidly despite the Tris buffer. How do I recover the batch? A: The pH drop is a direct consequence of your GDH cofactor regeneration system producing gluconic acid. If the pH drops below 7.0, the neutral form of the L-ornithine side-chain amine becomes protonated. Causality: The amine must be in its neutral state to nucleophilically attack the flavin-hydroperoxide intermediate. A protonated amine cannot be hydroxylated. Actionable Fix: Immediately verify your pH-stat calibration. Manually dose 1M NaOH to bring the pH back to 8.0, and increase your buffer capacity to 100 mM Tris-HCl for future runs.

Q: We are losing up to 40% of our product during downstream ion-exchange chromatography. How can we stabilize the yield? A: L-N5-hydroxyornithine is a highly reactive, unstable hydroxylamine. Prolonged exposure to ambient temperatures and oxygen during downstream purification leads to spontaneous over-oxidation or cyclization. Actionable Fix: Bypass intermediate purification by employing a telescoped biocatalytic cascade . Directly couple the N-hydroxylation reaction to downstream enzymes that utilize L-N5-OH-Orn as a substrate. For example, introduce Piperazate Synthase (PZS) directly into the bioreactor to catalyze N-N bond formation, yielding stable cyclic hydrazines [4], or use transacetylases like SidF to immediately acetylate the hydroxylamine group [5]. If isolation is strictly required, perform strong cation exchange (e.g., Dowex 50WX8) at 4°C and elute with dilute HCl to keep the product protonated and stable.

Frequently Asked Questions (FAQs)

Can we substitute NADH for NADPH to reduce raw material costs? While certain NMOs like KtzI have been shown to cryptically accept NADH [3], the catalytic efficiency drops precipitously, and uncoupling rates skyrocket. The structural architecture of these enzymes evolved specifically for the 2'-phosphate of NADPH. For industrial scale-up, the cost savings of NADH are entirely negated by the loss in product yield and the cost of managing excess H₂O₂. Stick to NADPH regenerated by GDH.

Why is catalase added to the bioreactor if my substrate is pure? Even with 100% stereopure L-ornithine, wild-type enzymes like SidA and PvdA have a baseline uncoupling rate of 5% to 20% (see Table 1). Over a 48-hour fermentation at a 10L scale, this baseline uncoupling generates enough hydrogen peroxide to oxidatively damage the NMO and GDH enzymes. Catalase acts as an insurance policy, disproportionating H₂O₂ into water and oxygen, thereby extending the half-life of your biocatalysts.

How do I measure the coupling efficiency in real-time? Use a Clark-type dissolved oxygen electrode to measure the exact molar consumption of O₂. Compare this to the molar formation of L-N5-OH-Orn (via HPLC or a colorimetric Csaky assay for hydroxylamines). The ratio of [Product Formed] / [O2 Consumed] provides your exact coupling efficiency.

Reference Data & Comparative Studies

Validation

Validation of N(5)-Hydroxy-L-ornithine Identification by Mass Spectrometry: A Comprehensive Comparison Guide

As a Senior Application Scientist, navigating the analytical landscape of non-proteinogenic amino acids requires moving beyond basic protocols to understand the physicochemical causality governing molecular behavior. N(5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of non-proteinogenic amino acids requires moving beyond basic protocols to understand the physicochemical causality governing molecular behavior. N(5)-Hydroxy-L-ornithine (N5-OH-Orn) is a critical metabolic intermediate in the biosynthesis of hydroxamate siderophores—high-affinity iron-chelating compounds essential for microbial iron homeostasis and virulence.

Because authentic standards for N5-OH-Orn are frequently commercially unavailable[1], researchers cannot rely on simple retention time matching. Instead, identification must be built on a self-validating analytical system utilizing high-resolution mass spectrometry (HRMS), orthogonal chromatography, and intelligent chemical derivatization. This guide objectively compares the two leading mass spectrometry workflows for N5-OH-Orn validation, providing the mechanistic rationale and step-by-step protocols necessary for robust drug development and microbiological research.

Mechanistic Context: The Role of N5-OH-Orn

In pathogenic fungi and bacteria, the biosynthesis of siderophores (such as ferrichrome in Aspergillus fumigatus or pyoverdine in Pseudomonas aeruginosa) begins with the targeted oxidation of L-ornithine. This reaction is catalyzed by flavin-dependent L-ornithine N5-monooxygenases (e.g., SidA or PvdA), which utilize NADPH and FAD to hydroxylate the terminal amine[2][3]. The resulting N5-OH-Orn is subsequently acylated or formylated before being assembled into cyclic peptides by nonribosomal peptide synthetases (NRPS)[4].

Biosynthesis L_Orn L-Ornithine N5_OH_Orn N(5)-Hydroxy-L-ornithine L_Orn->N5_OH_Orn N5-Monooxygenase (e.g., SidA, PvdA) NADPH, FAD Acyl_N5 N(5)-Acyl-N(5)-hydroxyornithine N5_OH_Orn->Acyl_N5 Acyltransferase (e.g., SidL, PvdF) Acyl-CoA Siderophore Hydroxamate Siderophores (e.g., Ferrichrome, Pyoverdine) Acyl_N5->Siderophore NRPS Assembly (e.g., SidC)

Biosynthetic pathway of N(5)-Hydroxy-L-ornithine and siderophore assembly.

The Analytical Challenge

Identifying N5-OH-Orn (Exact Mass: 148.0848 Da; Formula: C5H12N2O3) presents a triad of analytical challenges:

  • Extreme Polarity: As a small, zwitterionic molecule, N5-OH-Orn exhibits negligible retention on standard Reversed-Phase (RP) C18 columns. It co-elutes with the solvent front, subjecting it to severe ion suppression from salts and polar matrix components.

  • Lack of Chromophore: It cannot be detected by standard UV/Vis detectors without derivatization.

  • Isobaric Interference: Biological matrices contain numerous isobaric compounds (e.g., glutamine derivatives) that can generate false positives in low-resolution MS.

To overcome this, laboratories must choose between Direct HILIC-HRMS/MS (focusing on orthogonal retention) and Pre-column Derivatization RP-LC-MS/MS (focusing on chemical modification to alter hydrophobicity).

Methodological Comparison: HILIC vs. Derivatization

The following table summarizes the performance metrics of both approaches. The choice of method dictates the causality of the results: HILIC relies on the native electrostatic and hydrophilic partitioning of the molecule, while derivatization forces the molecule into a predictable hydrophobic retention model.

Analytical ParameterDirect HILIC-HRMS/MSAQC-Derivatization RP-LC-MS/MS
Primary Retention Mechanism Hydrophilic partitioning & electrostatic interactionsHydrophobic interaction (C18 stationary phase)
Sample Preparation Time < 15 mins (Protein precipitation, dilute & shoot)~ 60 mins (Derivatization + buffering + incubation)
Limit of Detection (LOD) 10 – 50 nM1 – 5 nM
Matrix Effect Susceptibility High (Ion suppression in early polar elution zones)Low (Analyte shifted to a cleaner hydrophobic region)
Self-Validating Feature Exact Mass (<5 ppm) & Native MS2 isotopic patternSpecific MS2 Reporter Ion (m/z 171.0555)[5]
Optimal Application Untargeted siderophore screening, high-throughputAbsolute quantification, trace-level biomarker analysis

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own accuracy. Because commercial standards for N5-OH-Orn are rare[1], both protocols below are designed as self-validating systems .

Protocol A: Direct HILIC-HRMS/MS (Isotope Dilution Strategy)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-enriched layer on the stationary phase. Highly polar N5-OH-Orn partitions into this aqueous layer, delaying its elution away from the solvent front. To self-validate against matrix effects, a stable isotope-labeled internal standard (SIL-IS) is utilized.

  • Extraction & Quenching: Rapidly quench microbial cultures using cold methanol (-20°C) at a 4:1 ratio (MeOH:Sample) to halt enzymatic activity (e.g., preventing artificial oxidation of ornithine).

  • Isotope Dilution (Self-Validation Step): Spike the extract with 1 µM of 13C5​ -L-Ornithine. Because 13C5​ -L-Ornithine will co-elute closely with native N5-OH-Orn and experience identical ion suppression, the ratio of their MS signals provides absolute quantification independent of matrix variations.

  • Chromatographic Separation: Inject 2 µL onto a ZIC-pHILIC column (2.1 × 150 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 80% B, decrease to 20% B over 15 minutes. (Note: In HILIC, high organic is the weak solvent).

  • HRMS/MS Acquisition: Operate an Orbitrap or Q-TOF in positive ESI mode. Target the exact mass of N5-OH-Orn [M+H]+=149.0921 with a mass tolerance of <5 ppm. Confirm identity via MS2 neutral losses of H2​O (-18 Da) and NH3​ (-17 Da).

Protocol B: Pre-column AQC Derivatization + RP-LC-MS/MS (Reporter Ion Strategy)

Causality: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly with primary and secondary amines. By tagging N5-OH-Orn with AQC, we add a large, hydrophobic quinoline moiety. This shifts the analyte's retention onto a standard C18 column, bypassing polar matrix interferences and drastically increasing ionization efficiency[5].

  • Sample Preparation: Lyophilize 50 µL of the microbial extract to complete dryness to prevent aqueous hydrolysis of the derivatization reagent.

  • AQC Derivatization: Reconstitute the pellet in 70 µL of borate buffer (0.2 M, pH 8.8). Add 20 µL of AQC reagent (3 mg/mL in acetonitrile). Heat at 55°C for 10 minutes.

  • Chromatographic Separation: Inject 1 µL onto a C18 column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS/MS Detection (Self-Validation Step): Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MS2, the AQC tag reliably cleaves to produce a highly specific, intense reporter product ion at m/z 171.0555 [5]. The presence of this reporter ion, combined with the predictable retention time shift, acts as an internal structural validation for the amine-containing N5-OH-Orn, even in the absence of a pure standard.

Workflow Sample Microbial Culture Extract Spike Spike SIL-IS (e.g., 13C5-Ornithine) Sample->Spike Decision Select Analytical Strategy Spike->Decision HILIC HILIC-HRMS/MS (Direct Analysis) Decision->HILIC High Polarity Focus Deriv AQC Derivatization + RP-LC-MS/MS Decision->Deriv High Sensitivity Focus Val_HILIC Exact Mass (<5 ppm) Isotopic Pattern Matching HILIC->Val_HILIC Val_Deriv Reporter Ion (m/z 171.05) Retention Time Shift Deriv->Val_Deriv Confirm Orthogonal Validation & Absolute Quantification Val_HILIC->Confirm Val_Deriv->Confirm

Self-validating LC-MS/MS workflow for orthogonal N(5)-Hydroxy-L-ornithine identification.

Conclusion & Best Practices

The accurate identification of N(5)-Hydroxy-L-ornithine is paramount for elucidating siderophore-mediated virulence pathways. For laboratories focused on untargeted metabolomics and high-throughput screening , Direct HILIC-HRMS/MS is the superior choice, preserving the native state of the metabolome. Conversely, for trace-level biomarker quantification or when dealing with highly complex, salt-rich matrices, AQC-Derivatization coupled with RP-LC-MS/MS provides unmatched sensitivity and structural confidence via its m/z 171.0555 reporter ion.

Regardless of the chosen path, implementing self-validating mechanisms—such as stable isotope dilution or reporter-ion tracking—is non-negotiable for ensuring scientific integrity in the absence of commercial analytical standards.

References

  • Aspergillus fumigatus SidA Is a Highly Specific Ornithine Hydroxylase with Bound Flavin Cofactor Biochemistry (ACS Publications)[Link]

  • PvdF of pyoverdin biosynthesis is a structurally unique N10-formyltetrahydrofolate-dependent formyltransferase National Institutes of Health (NIH) / PMC[Link]

  • Isotope-Assisted Screening for Iron-Containing Metabolites Reveals a High Degree of Diversity among Known and Unknown Siderophores Produced by Trichoderma spp Applied and Environmental Microbiology (ASM Journals)[Link]

  • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids Royal Society of Chemistry (RSC Publishing)[Link]

  • Ribosomally derived lipopeptides containing distinct fatty acyl moieties Proceedings of the National Academy of Sciences (PNAS)[Link]

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Comparative

Confirming the Purity of Synthetic N(5)-Hydroxy-L-ornithine: A Comparative Analytical Guide

Introduction N(5)-Hydroxy-L-ornithine is a critical non-proteinogenic amino acid that serves as the foundational building block for hydroxamate-type siderophores, including ferrichromes, pyoverdines, and albomycins[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction

N(5)-Hydroxy-L-ornithine is a critical non-proteinogenic amino acid that serves as the foundational building block for hydroxamate-type siderophores, including ferrichromes, pyoverdines, and albomycins[1]. In biological systems, its synthesis is catalyzed by FAD- and NADPH-dependent L-ornithine N5-monooxygenases (such as PvdA)[1]. For synthetic chemists and drug development professionals, generating highly pure synthetic N(5)-Hydroxy-L-ornithine is paramount for the downstream synthesis of siderophore-drug conjugates, such as "Trojan horse" antibiotics that hijack bacterial iron-transport systems[2][3].

However, confirming the purity of synthetic N(5)-Hydroxy-L-ornithine presents unique analytical challenges. The molecule is highly polar, zwitterionic, lacks a strong UV chromophore, and is highly susceptible to over-oxidation or incomplete deprotection during chemical synthesis. This guide objectively compares analytical modalities for purity assessment and provides a self-validating experimental framework to ensure absolute structural and quantitative integrity.

Section 1: Comparative Analysis of Analytical Modalities

To establish absolute purity, an analytical method must differentiate N(5)-Hydroxy-L-ornithine from unmodified L-ornithine, N5-acetylated variants, and isobaric synthetic impurities[4].

Analytical ModalitySensitivity (LOD)SpecificityAdvantagesLimitations
Reversed-Phase HPLC-UV (Derivatized) ~1-5 µg/mLModerateAccessible instrumentation; suitable for bulk purity estimation.Requires pre-column derivatization (e.g., FMOC/OPA); struggles to resolve closely related isobaric species.
HILIC-LC-MS/MS ~10-50 ng/mLVery HighDirect analysis of highly polar zwitterions; definitive mass fragmentation confirms hydroxylation site.Requires specialized HILIC columns; matrix effects can suppress ionization.
Quantitative NMR (qNMR) ~100 µg/mLHighAbsolute quantitation without the need for identical reference standards; confirms structural integrity.Lower sensitivity; requires high sample concentration (>5 mg) and D₂O solvent.

Section 2: Causality in Methodological Design

Relying on a single analytical method is a critical failure point in amino acid synthesis. As an application scientist, I design workflows based on the physicochemical realities of the molecule:

  • Why HILIC over Reversed-Phase (RP)? N(5)-Hydroxy-L-ornithine is extremely hydrophilic. On a standard C18 column, it elutes in the void volume, making the resolution of impurities impossible. Hydrophilic Interaction Liquid Chromatography (HILIC) relies on analyte partitioning into a water-enriched layer on a polar stationary phase, providing excellent retention and peak shape for underivatized polar amino acids.

  • Why Tandem Mass Spectrometry (MS/MS)? The δ -amino hydroxylation only adds 16 Da (a mass shift from L-ornithine at m/z 133 to m/z 149). MS/MS fragmentation is required to confirm the exact position of the hydroxyl group. By monitoring specific product ions (e.g., the loss of water or ammonia from the side chain), we can distinguish true N-hydroxylation from unwanted C-chain hydroxylation[4].

  • Why Orthogonal qNMR? Mass spectrometry is not inherently quantitative without an isotopically labeled internal standard due to variable ionization efficiencies. 1 H-qNMR provides an absolute purity value by integrating the specific N5-methylene protons against a certified internal standard.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. A protocol is only valid if its internal control criteria are met during execution.

Protocol 1: HILIC-LC-MS/MS for Trace Impurity Profiling

Objective: Separate N(5)-Hydroxy-L-ornithine from L-ornithine and over-oxidized byproducts.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of synthetic N(5)-Hydroxy-L-ornithine in 1.0 mL of LC-MS grade Water:Acetonitrile (20:80, v/v) containing 0.1% formic acid.

    • Causality: A high organic solvent ratio is required to match the initial HILIC mobile phase conditions, preventing solvent-mismatch peak broadening.

  • Step 2: Chromatographic Separation:

    • Column: ZIC-HILIC (Sulfobetaine stationary phase), 2.1 x 100 mm, 3 µm.

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 90% B to 40% B over 15 minutes.

    • Causality: The acidic pH ensures the hydroxylamine and α -amino groups are fully protonated, standardizing the zwitterionic state for reproducible retention.

  • Step 3: MS/MS Detection: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the precursor ion m/z 149.09[M+H] + . Monitor product ions m/z 132 (loss of NH 3​ ) and m/z 84 (formation of a pyrroline ring).

  • Step 4: System Self-Validation (Spike-Recovery): Spike the sample with 1% (w/w) unmodified L-ornithine (m/z 133). The analytical run is only validated if the chromatographic resolution ( Rs​ ) between L-ornithine and N(5)-Hydroxy-L-ornithine is > 1.5.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Objective: Determine the absolute mass fraction purity of the synthesized batch.

  • Step 1: Standard Addition: Accurately weigh exactly 10.0 mg of the synthetic compound and 5.0 mg of Maleic acid (Traceable Internal Standard, purity >99.9%) into a tared vial.

  • Step 2: Solvation: Dissolve the mixture in 0.6 mL of D₂O.

  • Step 3: Acquisition: Acquire a 1 H-NMR spectrum at 400 MHz (or higher).

    • Causality / Self-Validation: Set the relaxation delay ( D1​ ) to at least 30 seconds. The system is self-validating only if D1​≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, ensuring complete spin relaxation and accurate quantitative integration.

  • Step 4: Calculation: Calculate purity by comparing the integral of the target's N5-methylene protons ( δ ~3.1 ppm) to the Maleic acid olefinic protons ( δ 6.25 ppm).

Section 4: Analytical Workflow Visualization

The logical progression from synthesis through orthogonal validation is mapped below.

G cluster_0 Synthesis & Impurity Generation cluster_1 Orthogonal Purity Validation Orn L-Ornithine (Starting Material) Enz L-Ornithine N5-Monooxygenase or Chemical Oxidation Orn->Enz Prod N(5)-Hydroxy-L-ornithine (Target) Enz->Prod Imp Over-oxidized / Unreacted (Impurities) Enz->Imp HILIC HILIC Chromatography (Polar Retention) Prod->HILIC Imp->HILIC MSMS Tandem MS (MS/MS) (Mass & Fragmentation) HILIC->MSMS NMR 1H/13C NMR (Structural Integrity) HILIC->NMR Valid Confirmed >99% Purity Ready for Siderophore Synthesis MSMS->Valid NMR->Valid

Analytical workflow for confirming N(5)-Hydroxy-L-ornithine purity.

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